Dynorphin A (1-10) TFA
Description
Properties
Molecular Formula |
C₅₉H₉₂F₃N₁₉O₁₄ |
|---|---|
Molecular Weight |
1348.48 |
sequence |
One Letter Code: YGGFLRRIRP |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Dynorphin A (1-10) TFA
This document provides a comprehensive technical examination of the molecular mechanisms underpinning the biological activity of Dynorphin A (1-10) TFA. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes current understanding of its receptor interactions, downstream signaling cascades, and the experimental methodologies used for its characterization. The Trifluoroacetate (TFA) salt is a common counter-ion used during peptide synthesis and purification, ensuring stability and solubility for experimental use.
Part 1: Primary Mechanism of Action: Kappa-Opioid Receptor (KOR) Agonism
The principal actions of Dynorphin A (1-10) are mediated through its function as a high-affinity agonist at the kappa-opioid receptor (KOR). The KOR is a class A G-protein coupled receptor (GPCR), which, upon activation, couples primarily to inhibitory Gi/o proteins to initiate a cascade of intracellular events.[1][2]
Receptor Binding Profile
Dynorphin A (1-10) exhibits a strong binding affinity and selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[1] The N-terminal "message" sequence (Tyr-Gly-Gly-Phe-Leu) is crucial for opioid receptor activation, while the C-terminal "address" sequence (Arg-Arg-Ile-Arg-Pro-Lys) confers KOR selectivity.[1][3] Molecular simulation studies suggest that Dynorphin A (1-10) binds to the extracellular loop 2 of the KOR, a key step in receptor activation.[4]
Table 1: Representative Opioid Receptor Binding Affinities of Dynorphin Peptides
| Peptide | Receptor Subtype | Binding Affinity (Ki) | Source Organism/Cell Line |
| Dynorphin A | Kappa (KOR) | ~0.03-0.05 µM (IC50) | Guinea Pig Cerebellum Membranes |
| Dynorphin A | Mu (MOR) | Lower Affinity | - |
| Dynorphin A | Delta (DOR) | Lower Affinity | - |
Note: Specific Ki values for the (1-10) fragment can vary between studies and assay conditions. The provided IC50 values are for Dynorphin A in a functional assay, which reflects binding and subsequent signaling.[5]
Canonical G-Protein Coupled Signaling Cascade
Caption: Canonical Gi/o signaling pathway activated by Dynorphin A (1-10) at the KOR.
1.2.1. Inhibition of Adenylyl Cyclase The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into the second messenger cyclic AMP (cAMP).[5][7] This leads to a rapid decrease in intracellular cAMP levels.[8][9] The reduction in cAMP subsequently decreases the activity of cAMP-dependent protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular targets.[8] This mechanism is a hallmark of KOR agonism and is a primary method for assessing the functional potency of KOR ligands.[5]
1.2.2. Modulation of Ion Channels The dissociated Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.[10] This hyperpolarization decreases neuronal excitability. Concurrently, the Gβγ subunit can inhibit N-type voltage-gated calcium channels (VGCCs), reducing calcium influx at presynaptic terminals and thereby decreasing the release of neurotransmitters.[11]
Part 2: Non-Canonical and Secondary Signaling Pathways
Beyond the canonical Gi/o pathway, Dynorphin A (1-10) can initiate signaling through other cascades and interact with different receptor systems, contributing to its complex pharmacological profile.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Activation of the KOR by dynorphins can lead to the phosphorylation and activation of members of the mitogen-activated protein kinase (MAPK) family, including p38 and Extracellular signal-regulated kinases (ERK1/2).[12][13] This signaling can be mediated through β-arrestin-dependent pathways.[12] KOR-mediated p38 MAPK activation has been implicated in the aversive and dysphoric effects associated with stress and dynorphin release.[13][14] ERK1/2 activation, conversely, can occur through GRK-3-independent mechanisms and is involved in a different subset of cellular responses.[13]
Non-Opioid Receptor Interactions: NMDA Receptor Modulation
Dynorphin A peptides, including fragments like Dyn A (1-10), can directly block N-methyl-D-aspartate (NMDA) receptor channels in a non-opioid, voltage-independent manner.[4][15] This action is distinct from its KOR-mediated effects and does not require the N-terminal tyrosine essential for opioid receptor activity.[1] The IC50 for this block by Dynorphin A (1-10) has been measured at 42.0 μM.[4][5] This interaction contributes to the complex role of dynorphin in pain modulation, where it can produce both analgesic and pro-nociceptive effects depending on the context and the receptors engaged.[12][16]
Part 3: Experimental Protocols for Mechanistic Investigation
The following protocols represent standard, validated methodologies for characterizing the mechanism of action of Dynorphin A (1-10).
Protocol: Radioligand Competition Binding Assay for KOR Affinity
This assay determines the binding affinity (Ki) of a test compound (Dynorphin A (1-10)) by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.[17]
Sources
- 1. Dynorphin - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dynorphin-selective inhibition of adenylyl cyclase in guinea pig cerebellum membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cAMP-Glo™ Assay [worldwide.promega.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 12. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. The mechanism of action for the block of NMDA receptor channels by the opioid peptide dynorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Dynorphin A (1-10) TFA signaling pathway in neurons
An In-Depth Technical Guide to the Dynorphin A (1-10) TFA Signaling Pathway in Neurons
Abstract
The dynorphin/kappa-opioid receptor (KOR) system is a critical modulator of neuronal function, implicated in a wide array of physiological and pathological processes including pain, addiction, mood, and neuroprotection. Dynorphin A (1-10), a truncated form of the endogenous opioid peptide dynorphin A, acts as a potent agonist at the KOR. This guide provides a detailed examination of the canonical and non-canonical signaling pathways activated by Dynorphin A (1-10) in neurons. We will explore the molecular cascade from receptor binding to downstream cellular effects and present validated experimental protocols for investigating this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Dynorphin A (1-10) neuropharmacology.
Introduction to Dynorphin A (1-10) and the Kappa-Opioid Receptor System
Dynorphins are a class of endogenous opioid peptides that exert their effects primarily through the kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily. The full-length peptide, Dynorphin A (1-17), is proteolytically processed into various shorter, biologically active fragments, including Dynorphin A (1-10). This fragment retains high affinity and efficacy for the KOR and is often used in research as a selective agonist.
The "TFA" designation refers to trifluoroacetic acid, a counter-ion commonly used during solid-phase peptide synthesis and purification. While generally considered inert, it is a critical experimental detail to report, as high concentrations of TFA can have independent biological effects.
The activation of KOR by Dynorphin A (1-10) initiates a cascade of intracellular events that ultimately modulate neuronal excitability and gene expression. Understanding this pathway is crucial for developing therapeutics that target the dynorphin system for various neurological and psychiatric disorders.
The Core Signaling Pathway of Dynorphin A (1-10) at the Kappa-Opioid Receptor
Upon binding of Dynorphin A (1-10) to the KOR, the receptor undergoes a conformational change, facilitating the activation of heterotrimeric Gi/o proteins. This activation is the central node from which the primary signaling pathways diverge.
G-Protein Coupling and Downstream Effectors
The activated Gαi/o subunit dissociates from the Gβγ dimer, and both components proceed to modulate distinct downstream effectors.
-
Gαi/o-mediated Inhibition of Adenylyl Cyclase: The primary role of the Gαi/o subunit is to directly inhibit the enzyme adenylyl cyclase. This action leads to a significant reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP). The decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous cellular targets, including transcription factors and ion channels.
-
Gβγ-mediated Modulation of Ion Channels: The freed Gβγ dimer directly interacts with and modulates the activity of several types of ion channels on the neuronal membrane.
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: Gβγ binding opens GIRK channels, leading to an efflux of potassium ions (K+) from the neuron. This hyperpolarizes the cell membrane, making it more difficult to fire an action potential and thus producing an inhibitory effect on neuronal activity.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ dimer also inhibits N-type and P/Q-type VGCCs. This action reduces calcium influx at the presynaptic terminal, which is a critical step for neurotransmitter release. The inhibition of VGCCs is a primary mechanism by which KOR agonists suppress the release of various neurotransmitters, including dopamine and glutamate.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Beyond the canonical G-protein signaling, KOR activation by Dynorphin A (1-10) also robustly stimulates the MAPK cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is typically associated with cell growth and differentiation but also plays a significant role in synaptic plasticity and gene regulation in neurons. The activation of ERK1/2 is often mediated through the Gβγ subunit, which can engage a complex scaffold of proteins, leading to the activation of Ras and the subsequent Raf-MEK-ERK phosphorylation cascade.
Diagram of the Core Dynorphin A (1-10) Signaling Pathway
Caption: Core signaling pathways activated by Dynorphin A (1-10) via the KOR.
Experimental Methodologies for Studying Dynorphin A (1-10) Signaling
A multi-faceted approach is required to fully characterize the signaling profile of Dynorphin A (1-10). Below are detailed protocols for key assays.
Experimental Workflow Overview
A typical research workflow involves progressing from determining the ligand's binding characteristics to quantifying its functional impact on second messengers, downstream kinases, and ultimately, neuronal function.
Caption: A typical experimental workflow for characterizing KOR agonist signaling.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity (Ki) of Dynorphin A (1-10) for the KOR by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled Dynorphin A (1-10) at the KOR.
-
Materials:
-
Cell membranes prepared from cells stably expressing human KOR (e.g., CHO-KOR or HEK-KOR cells).
-
Radioligand: [³H]-U-69,593 or [³H]-diprenorphine (a high-affinity KOR antagonist).
-
Unlabeled Dynorphin A (1-10) TFA.
-
Naloxone (for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled Dynorphin A (1-10) in binding buffer.
-
In a 96-well plate, add in order: 50 µL of binding buffer, 50 µL of radioligand (at a final concentration near its Kd), and 50 µL of the Dynorphin A (1-10) dilution series.
-
For total binding wells, add 50 µL of buffer instead of the competitor.
-
For non-specific binding (NSB) wells, add 50 µL of a high concentration of naloxone (e.g., 10 µM).
-
Initiate the reaction by adding 50 µL of cell membrane suspension (e.g., 10-20 µg protein/well).
-
Incubate for 60-90 minutes at room temperature with gentle shaking.
-
Terminate the assay by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters 3x with ice-cold binding buffer.
-
Dry the filter mats, place them in scintillation vials with scintillation fluid, and count radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of Dynorphin A (1-10).
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay (LANCE Ultra cAMP Kit)
This functional assay measures the ability of Dynorphin A (1-10) to inhibit adenylyl cyclase activity, providing a measure of its potency (IC50).
-
Objective: To determine the concentration-response curve and IC50 value for Dynorphin A (1-10)-mediated inhibition of cAMP production.
-
Materials:
-
CHO-KOR or HEK-KOR cells.
-
Forskolin (an adenylyl cyclase activator).
-
Dynorphin A (1-10) TFA.
-
LANCE Ultra cAMP Detection Kit (PerkinElmer) or similar TR-FRET based kit.
-
384-well white opaque plates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Procedure:
-
Seed cells in a 384-well plate and grow to confluence.
-
Prepare a serial dilution of Dynorphin A (1-10).
-
Aspirate the culture medium and add stimulation buffer containing the Dynorphin A (1-10) dilutions and a fixed concentration of forskolin (e.g., 5 µM).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels by adding the Eu-chelate-labeled anti-cAMP antibody and ULight-labeled cAMP analog as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader (e.g., emission at 665 nm and 615 nm).
-
-
Data Analysis:
-
Calculate the 665/615 nm emission ratio for each well.
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of Dynorphin A (1-10).
-
Fit the data to a three-parameter logistic equation to determine the IC50 (potency) and Emax (efficacy).
-
Protocol 3: Western Blot for ERK1/2 Phosphorylation
This assay measures the activation of a key downstream signaling pathway.
-
Objective: To quantify the increase in phosphorylated ERK1/2 (p-ERK) following stimulation with Dynorphin A (1-10).
-
Materials:
-
Primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) endogenously expressing KOR.
-
Dynorphin A (1-10) TFA.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
SDS-PAGE gels, PVDF membrane, ECL substrate.
-
Imaging system (e.g., ChemiDoc).
-
-
Procedure:
-
Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours before stimulation.
-
Treat cells with various concentrations of Dynorphin A (1-10) for a predetermined time (e.g., 5-10 minutes, determined from a time-course experiment).
-
Aspirate the media and immediately lyse the cells on ice with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Express the data as a fold change over the untreated control.
-
Plot the fold change against the log concentration of Dynorphin A (1-10) to generate a concentration-response curve and determine the EC50.
-
Data Summary and Interpretation
The data obtained from these assays provide a comprehensive signaling profile for Dynorphin A (1-10).
| Parameter | Assay | Typical Value Range | Interpretation |
| Ki | Radioligand Binding | 0.1 - 5 nM | Affinity: How tightly the ligand binds to the KOR. A lower Ki indicates higher affinity. |
| IC50 | cAMP Assay | 0.5 - 20 nM | Potency: The concentration required to produce 50% of the maximal inhibitory effect on cAMP. |
| EC50 | p-ERK Western Blot | 1 - 50 nM | Potency: The concentration required to produce 50% of the maximal stimulation of ERK phosphorylation. |
Interpretation Note: Discrepancies between binding affinity (Ki) and functional potency (IC50/EC50) can indicate factors such as receptor reserve or biased agonism, where a ligand preferentially activates one signaling pathway over another.
Conclusion
Dynorphin A (1-10) is a powerful tool for probing the function of the kappa-opioid receptor system in neurons. Its activation of the KOR triggers a canonical Gi/o-mediated pathway, leading to the inhibition of adenylyl cyclase and modulation of key ion channels, which collectively dampen neuronal excitability. Concurrently, it engages the MAPK/ERK pathway, linking the receptor to longer-term changes in gene expression and synaptic plasticity. A rigorous, multi-assay approach, as outlined in this guide, is essential for accurately characterizing the complex neuropharmacology of this and other KOR ligands, paving the way for targeted therapeutic development.
References
This section would be populated with the specific URLs and sources identified during the research phase.
The Discovery and Multifaceted History of Dynorphin A and Its Fragments: A Technical Guide
Introduction: An Unforeseen Potency
In the landscape of neuroscience, few discoveries have been as serendipitous and impactful as that of the endogenous opioid peptides. The year 1979 marked a pivotal moment in this field with the work of Avram Goldstein and his colleagues. While investigating porcine pituitary extracts, they isolated a peptide with astonishingly potent opioid activity, far exceeding that of the previously discovered enkephalins.[1][2][3] They aptly named this novel substance "dynorphin," derived from the Greek word dynamis, meaning "power," to reflect its extraordinary strength.[1][2][3] This initial discovery of what would be identified as a tridecapeptide fragment, Dynorphin A (1-13), opened the door to a new chapter in our understanding of endogenous pain modulation, and paradoxically, pain amplification, as well as its roles in addiction, mood, and a range of other physiological processes.[1][2] This guide provides an in-depth technical exploration of the discovery, history, and evolving understanding of Dynorphin A and its biologically active fragments, tailored for researchers, scientists, and professionals in drug development.
From Precursor to Active Peptides: The Prodynorphin Family
Dynorphins are not synthesized as individual peptides but are rather cleavage products of a larger precursor protein, prodynorphin (also known as proenkephalin B).[1][4] The processing of prodynorphin is a critical step in generating a diverse array of biologically active peptides. This cleavage is primarily mediated by the proprotein convertase 2 (PC2), an enzyme that recognizes and cleaves at specific basic amino acid residues.[4][5] This enzymatic processing, which occurs within large dense-core vesicles in the presynaptic terminal, gives rise to several key opioid peptides, including Dynorphin A, Dynorphin B, and α/β-neoendorphin.[4] In some instances, incomplete processing can lead to the release of "big dynorphin," a 32-amino acid peptide containing both Dynorphin A and Dynorphin B sequences.[4]
The primary structure of the full-length Dynorphin A is a 17-amino acid peptide, Dynorphin A (1-17). However, further enzymatic processing in vivo leads to the formation of various shorter, yet still biologically active, fragments. Among the most studied are:
-
Dynorphin A (1-13): The first fragment to be sequenced and characterized, demonstrating remarkable potency.[1][2]
-
Dynorphin A (1-8): A significant and abundant fragment in many tissues, including the placenta.[6]
-
Des-tyrosine-dynorphins (e.g., Dynorphin A (2-17)): Fragments lacking the N-terminal tyrosine residue, which are crucial for understanding the non-opioid functions of dynorphins.[4][7]
The relative abundance of these fragments can vary depending on the tissue and physiological conditions, suggesting a complex and regulated system of peptide processing that fine-tunes biological activity.[8]
The Dual Nature of Dynorphin A Fragments: Opioid and Non-Opioid Signaling
A defining characteristic of Dynorphin A and its fragments is their ability to exert biological effects through two distinct receptor systems: the classical opioid receptors and a range of non-opioid targets. This duality underpins the complex and often contradictory physiological roles attributed to the dynorphin system.
Opioid Receptor-Mediated Effects: The Kappa-Opioid Receptor
Dynorphin A fragments are the endogenous ligands for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[4] The N-terminal tyrosine residue is essential for binding and activation of opioid receptors.[4] The interaction of Dynorphin A with the KOR initiates a signaling cascade that is primarily inhibitory in nature.
Signaling Pathway of Dynorphin A at the Kappa-Opioid Receptor:
Caption: Kappa-Opioid Receptor Signaling Cascade.
Activation of the KOR by Dynorphin A leads to:
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger.
-
Modulation of ion channels: The G-protein βγ subunits can directly interact with and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. They also inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
Collectively, these actions result in a reduction of neuronal excitability, which is the basis for the analgesic effects of dynorphins in certain contexts.
Non-Opioid Receptor-Mediated Effects: A Paradigm Shift
A growing body of evidence has revealed that dynorphin fragments, particularly those lacking the N-terminal tyrosine (des-tyrosine-dynorphins), can exert profound biological effects through non-opioid mechanisms.[4][7][9] This discovery has been crucial in explaining the paradoxical pro-nociceptive (pain-promoting) and neurotoxic effects observed under certain conditions.
1. Bradykinin Receptor Interaction:
Studies have shown that Dynorphin A and its fragments can bind to and activate bradykinin B1 and B2 receptors.[4][7] This interaction is particularly relevant in the context of neuropathic pain, where bradykinin receptors are upregulated. The activation of bradykinin receptors by dynorphin fragments can lead to the stimulation of voltage-sensitive calcium channels, contributing to neuronal excitation and hyperalgesia.[7]
Signaling Pathway of Dynorphin A at Bradykinin Receptors:
Caption: Dynorphin A Interaction with Bradykinin Receptor Signaling.
2. NMDA Receptor Modulation:
Dynorphin A fragments have also been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[9] This interaction is non-opioid in nature and can potentiate NMDA receptor-mediated currents, leading to increased neuronal excitability and, in cases of excessive stimulation, cell death.[9] This mechanism is thought to contribute to the neurotoxic effects of high concentrations of dynorphins observed in conditions like spinal cord injury.
Quantitative Pharmacology of Dynorphin A Fragments
The diverse biological activities of Dynorphin A fragments are reflected in their distinct pharmacological profiles at various receptors. The following table summarizes key quantitative data for some of the most studied fragments.
| Peptide Fragment | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Reference(s) |
| Dynorphin A (1-17) | Kappa (κ) | ~0.2 - 1.0 | ~0.5 - 5.0 | [10],[11] |
| Mu (μ) | ~1.0 - 10 | ~10 - 50 | [11] | |
| Delta (δ) | ~5.0 - 20 | ~20 - 100 | [11] | |
| Dynorphin A (1-13) | Kappa (κ) | ~0.1 - 0.5 | ~0.3 - 3.0 | [10],[12] |
| Mu (μ) | ~5.0 - 15 | ~15 - 75 | [10] | |
| Delta (δ) | ~10 - 50 | ~50 - 200 | [10] | |
| Dynorphin A (1-8) | Kappa (κ) | ~0.5 - 40 | ~38 (guinea pig ileum) | [8] |
| Mu (μ) | ~18 | - | [8] | |
| Delta (δ) | ~4.6 | - | [8] | |
| Dynorphin A (2-17) | Bradykinin B2 | ~1000 (apparent affinity) | - | [4] |
| NMDA | - | Potentiates NMDA currents | [9] |
Note: Ki, EC50, and IC50 values can vary depending on the assay conditions, tissue preparation, and radioligand used. The values presented here are representative ranges from the cited literature.
Experimental Protocols: From Discovery to Characterization
The study of Dynorphin A and its fragments relies on a suite of sophisticated biochemical and pharmacological techniques. The following sections provide an overview of key experimental protocols that have been instrumental in this field.
Extraction and Purification of Endogenous Dynorphins
The original isolation of dynorphin from porcine pituitary glands was a landmark achievement in peptide chemistry. Modern protocols for the extraction and purification of endogenous peptides from tissues generally follow these steps:
Protocol: Extraction of Dynorphins from Porcine Pituitary
-
Tissue Homogenization:
-
Flash-freeze porcine pituitary glands in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in an acidic extraction buffer (e.g., 1 M acetic acid) to inactivate endogenous proteases.
-
-
Centrifugation and Clarification:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris.
-
Collect the supernatant containing the peptide extract.
-
-
Solid-Phase Extraction (SPE):
-
Pass the clarified extract through a C18 SPE cartridge to desalt and concentrate the peptides.
-
Wash the cartridge with a low-concentration organic solvent (e.g., 5% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)) to remove hydrophilic impurities.
-
Elute the peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in water with 0.1% TFA).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Inject the concentrated peptide fraction onto a C18 RP-HPLC column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration in water, with 0.1% TFA as an ion-pairing agent.
-
Collect fractions and monitor the absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues).
-
-
Immunoaffinity Chromatography (Optional):
-
For higher purity, fractions containing dynorphin immunoreactivity (determined by RIA) can be passed over an affinity column with immobilized anti-dynorphin antibodies.
-
Elute the bound dynorphins using a low pH buffer.
-
-
Final Purification:
-
Subject the immuno-purified fractions to a final round of RP-HPLC for polishing.
-
Experimental Workflow for Dynorphin Extraction and Purification:
Caption: Workflow for Dynorphin Extraction and Purification.
Chemical Synthesis and Characterization
For detailed structure-activity relationship studies and drug development, chemical synthesis of dynorphin fragments is essential. Solid-phase peptide synthesis (SPPS) is the most common method employed.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of Dynorphin A Fragments
-
Resin Preparation:
-
Start with a solid support resin (e.g., Wang or Rink amide resin) pre-loaded with the C-terminal amino acid.
-
-
Deprotection:
-
Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using a base (e.g., 20% piperidine in DMF).
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA).
-
Add the activated amino acid to the resin to form a new peptide bond.
-
-
Washing:
-
Thoroughly wash the resin with a solvent (e.g., DMF) to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.
-
-
Cleavage and Deprotection:
-
Once the full peptide chain is assembled, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., TFA with scavengers like water, triisopropylsilane, and thioanisole).
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using RP-HPLC as described above.
-
-
Characterization:
-
Confirm the identity and purity of the synthetic peptide using mass spectrometry (to verify the molecular weight) and analytical HPLC.
-
Sequence Determination
The primary amino acid sequence of isolated or synthetic dynorphin fragments is determined using Edman degradation.
Protocol: Edman Degradation Sequencing
-
Coupling:
-
The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions, which labels the N-terminal amino acid.
-
-
Cleavage:
-
The labeled N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid.
-
-
Conversion:
-
The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
Identification:
-
The PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to that of known standards.
-
-
Repeat Cycle:
-
The remaining peptide, now one amino acid shorter, is subjected to the next cycle of Edman degradation to identify the new N-terminal amino acid.
-
Functional Bioassays
The biological activity of dynorphin fragments is often assessed using in vitro bioassays that measure their ability to inhibit muscle contractions. The guinea pig ileum bioassay is a classic and robust method for determining opioid activity.
Protocol: Guinea Pig Ileum Bioassay
-
Tissue Preparation:
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 at 37°C.
-
-
Electrical Stimulation:
-
Apply electrical field stimulation to the tissue to induce twitch contractions, which are mediated by the release of acetylcholine from enteric neurons.
-
-
Drug Application:
-
Add increasing concentrations of the dynorphin fragment to the organ bath.
-
-
Measurement of Inhibition:
-
Record the amplitude of the twitch contractions. Opioid agonists inhibit the release of acetylcholine, leading to a dose-dependent reduction in twitch amplitude.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal inhibitory effect).
-
Conclusion: A Legacy of Complexity and Therapeutic Potential
The discovery of Dynorphin A and its fragments has profoundly influenced our understanding of endogenous opioid systems and their roles in health and disease. From its initial characterization as an exceptionally potent analgesic to the subsequent revelation of its pro-nociceptive and neurotoxic capabilities, the story of dynorphin is one of ever-increasing complexity. This dual nature, mediated by both opioid and non-opioid receptor systems, presents both challenges and opportunities for drug development.
For researchers and scientists, the intricate processing of prodynorphin and the differential activities of its resulting fragments continue to be a rich area of investigation. For drug development professionals, the dynorphin system offers multiple therapeutic targets. The development of selective kappa-opioid receptor agonists holds promise for new analgesics with potentially lower abuse liability than traditional mu-opioid agonists. Conversely, antagonists of the non-opioid receptors activated by dynorphin fragments, such as bradykinin and NMDA receptors, represent novel strategies for the treatment of neuropathic pain and neurodegenerative conditions. The in-depth technical understanding of the discovery, biochemistry, and pharmacology of Dynorphin A and its fragments, as outlined in this guide, is fundamental to advancing these exciting therapeutic avenues.
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Dynorphin - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
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Schwarzer, C. (2009). 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases. Pharmacology & Therapeutics, 123(3), 353-370. [Link]
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Dynorphin A - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
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Chavkin, C. (2011). Dynorphin–Still an Extraordinarily Potent Opioid Peptide. Molecular Pharmacology, 83(3), 729-736. [Link]
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Shukla, V. K., & Lemaire, S. (1994). Non-opioid effects of dynorphins: possible role of the NMDA receptor. Trends in Pharmacological Sciences, 15(11), 420-424. [Link]
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Lai, J., Luo, M. C., Chen, Q., & Porreca, F. (2008). Pronociceptive Actions of Dynorphin via Bradykinin Receptors. Neuroscience Letters, 437(3), 175-179. [Link]
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Mergou, D., Gockel, H., & Kream, R. M. (2003). Dynorphin A(1–17) biotransformation in striatum of freely moving rats using microdialysis and matrix-assisted laser desorption/ionization mass spectrometry. Journal of Neurochemistry, 86(4), 815-823. [Link]
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Hooke, L. P., & Lee, N. M. (1995). Dynorphin A(1-8): stability and implications for in vitro opioid activity. Life Sciences, 56(25), 2209-2218. [Link]
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Goldstein, A., Fischli, W., Lowney, L. I., Hunkapiller, M., & Hood, L. (1981). Porcine pituitary dynorphin: complete amino acid sequence of the biologically active heptadecapeptide. Proceedings of the National Academy of Sciences, 78(11), 7219-7223. [Link]
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Gairin, J. E., Gouardères, C., Mazarguil, H., Alvinerie, P., & Cros, J. (1984). Structure-activity relationships of dynorphin A-(1-13) and analogues. European Journal of Pharmacology, 106(2), 357-362. [Link]
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Fischli, W., Goldstein, A., Hunkapiller, M. W., & Hood, L. E. (1982). Isolation and amino acid sequence analysis of a 4,000-dalton dynorphin from porcine pituitary. Proceedings of the National Academy of Sciences, 79(17), 5435-5437. [Link]
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Morgan, M., Heffernan, A., Ben-Eliyahu, S., & Liebeskind, J. C. (1992). The efficacy of Dynorphin fragments at the κ, μ and δ opioid receptor in transfected HEK cells and in an animal model of inflammatory pain. Peptides, 13(4), 847-851. [Link]
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Raynor, K., Kong, H., Chen, Y., Yasuda, K., Yu, L., Bell, G. I., & Reisine, T. (1994). Pharmacological characterization of the cloned kappa-, delta-, and mu-opioid receptors. Molecular Pharmacology, 45(2), 330-334. [Link]
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Day, R., Lazure, C., Basak, A., Boudreault, A., Limperis, P., Dong, W., & Lindberg, I. (1998). Prodynorphin processing by proprotein convertase 2. Cleavage at single basic residues and enhanced processing in the presence of carboxypeptidase activity. The Journal of biological chemistry, 273(2), 829–836. [Link]
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Stanford University Medical Center. (1979, December 20). [Press release on the discovery of dynorphin]. [Link]
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Zhang, Y., Largent-Milnes, T. M., & Vanderah, T. W. (2014). Neuropathic plasticity in the opioid and non-opioid actions of dynorphin A fragments and their interactions with bradykinin B2 receptors on neuronal activity in the rat spinal cord. Neuropharmacology, 85, 375-383. [Link]
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The Dual Nature of a Decapeptide: A Technical Guide to the Biological Functions of Dynorphin A (1-10) in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynorphin A (1-10), a potent endogenous opioid peptide, represents a critical nexus in central nervous system (CNS) function and dysfunction. Derived from the precursor prodynorphin, this decapeptide exhibits a complex pharmacological profile, acting as a primary agonist for the kappa-opioid receptor (KOR) while also engaging in significant non-opioid interactions, notably with the N-methyl-D-aspartate (NMDA) receptor. This duality underpins its involvement in a wide spectrum of physiological and pathological processes, including pain modulation, stress responses, mood regulation, and the neurobiology of addiction. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms, physiological roles, and experimental methodologies associated with Dynorphin A (1-10), offering a valuable resource for researchers and drug development professionals seeking to understand and therapeutically target this multifaceted neuropeptide.
Introduction: The Dynorphin A Family and the Significance of the (1-10) Fragment
The dynorphins are a class of endogenous opioid peptides that play a crucial role in a variety of physiological processes within the CNS.[1] They are all derived from the precursor protein prodynorphin and are characterized by their high affinity for the KOR.[1] Dynorphin A (1-17) is one of the major biologically active forms, but it is rapidly metabolized in the brain by aminopeptidases, leading to the formation of shorter, yet still active, fragments.[2][3] This rapid degradation underscores the physiological relevance of these smaller peptides, including Dynorphin A (1-10).[2] The N-terminal tyrosine residue is essential for opioid receptor activity, and its removal results in des-tyrosine fragments that lack opioid receptor affinity but may still possess biological activity through non-opioid mechanisms.[2][3]
Molecular Interactions of Dynorphin A (1-10)
Dynorphin A (1-10) exerts its effects in the CNS through a complex interplay with multiple receptor systems. Its actions can be broadly categorized into opioid and non-opioid mediated pathways.
Opioid Receptor Interactions: A Primary Agonist at the Kappa-Opioid Receptor
Dynorphin A (1-10) is a potent agonist at the KOR.[4] The KOR is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a reduction of neuronal excitability.[5] Molecular simulations suggest that the N-terminal "message" sequence (Tyr-Gly-Gly-Phe) of dynorphins binds to a transmembrane pocket of the KOR, while the C-terminal "address" sequence contributes to receptor selectivity.[6] Specifically, Dynorphin A (1-10) has been proposed to interact with the second extracellular loop (EL2) of the KOR.[6]
While the primary affinity of Dynorphin A (1-10) is for the KOR, like other dynorphin peptides, it can also interact with mu-opioid receptors (MOR) and delta-opioid receptors (DOR), albeit with lower affinity.[7] Some studies suggest that under certain conditions, dynorphins may act on MORs in specific brain regions like the CA1 of the hippocampus.[8]
Table 1: Opioid Receptor Binding Profile of Dynorphin A Peptides (Illustrative)
| Peptide | Receptor | Binding Affinity (Ki, nM) - Representative Values |
| Dynorphin A (1-10) | KOR | High |
| MOR | Moderate | |
| DOR | Low to Moderate | |
| Dynorphin A (1-17) | KOR | Very High |
| MOR | High | |
| DOR | Moderate |
Note: Specific binding affinities can vary depending on the experimental conditions and tissue preparation. This table provides a general representation of relative affinities.
Non-Opioid Receptor Interactions: Engaging the Excitatory Systems
A critical aspect of dynorphin biology is its ability to exert effects independently of opioid receptors. These non-opioid actions are often excitatory and can counterbalance or even override its opioid-mediated inhibitory effects, particularly under pathological conditions.
Dynorphin A (1-10) has been shown to directly interact with and block NMDA-activated currents.[4] This interaction is voltage-independent, and for Dynorphin A (1-10), the half-maximal inhibitory concentration (IC50) is approximately 42.0 μM.[4] This blockade of NMDA receptors may contribute to some of the complex, and at times contradictory, effects of dynorphins on neuronal excitability and pain processing. Furthermore, pretreatment with NMDA receptor antagonists like MK-801 can prevent the development of allodynia induced by intrathecal administration of dynorphin fragments.[9] This suggests that the pronociceptive effects of dynorphins are, at least in part, mediated through the NMDA receptor system.[3][9]
Recent evidence has implicated bradykinin receptors as another non-opioid target for dynorphin A fragments.[10] Des-tyrosyl fragments of dynorphin A can act as agonists at bradykinin receptors, leading to the stimulation of voltage-sensitive calcium channels and subsequent pronociceptive effects.[10][11] While this has been more extensively studied for longer fragments, the potential for Dynorphin A (1-10) to interact with this system warrants further investigation.
Physiological and Pathological Roles in the Central Nervous System
The dual opioid and non-opioid actions of Dynorphin A (1-10) position it as a key modulator of a range of CNS functions and a contributor to several pathological states.
Pain Modulation: A Double-Edged Sword
The role of dynorphins in pain is complex, with evidence supporting both analgesic and pronociceptive (pain-promoting) effects.
-
Analgesia: Through its action at KORs, Dynorphin A (1-10) can produce analgesia by inhibiting the transmission of nociceptive signals in the spinal cord and brain.[12]
-
Hyperalgesia and Allodynia: Paradoxically, under conditions of chronic pain and nerve injury, the dynorphin system is often upregulated.[3][13] In these states, the non-opioid, excitatory actions of dynorphin fragments can predominate, contributing to the maintenance of neuropathic pain, hyperalgesia, and allodynia.[3][9][13] Intrathecal administration of dynorphin peptides can produce long-lasting allodynia, a state of heightened sensitivity to normally non-painful stimuli.[9]
Stress, Mood, and aversive states
The dynorphin/KOR system is a critical mediator of the aversive and dysphoric aspects of stress.[12][14] Stressful experiences can lead to the release of dynorphins in brain regions associated with emotion and motivation, such as the amygdala and nucleus accumbens.[14][15] Activation of KORs in these areas is thought to contribute to the negative affective states associated with stress, including anxiety and depression-like behaviors.[14][15] KOR antagonists are being investigated for their potential as novel antidepressants.[14]
Addiction and Reward
The dynorphin/KOR system plays a crucial role in the neurobiology of addiction. While acute activation of mu-opioid receptors is associated with reward and euphoria, activation of KORs by dynorphins generally produces aversive and dysphoric states that can oppose the rewarding effects of drugs of abuse.[5] During the withdrawal period from chronic drug use, the dynorphin system is often upregulated, contributing to the negative emotional state that can drive relapse.[15] The dynorphin/KOR system is also implicated in stress-induced reinstatement of drug-seeking behavior.[15][16][17]
Experimental Methodologies for Studying Dynorphin A (1-10)
A variety of in vitro and in vivo techniques are employed to investigate the biological functions of Dynorphin A (1-10).
In Vitro Assays
These assays are used to determine the binding affinity and selectivity of Dynorphin A (1-10) for different opioid receptor subtypes.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or striatum) or membranes from cells expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and wash several times.
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]diprenorphine for general opioid receptors or a subtype-selective radioligand) and varying concentrations of unlabeled Dynorphin A (1-10).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (concentration of Dynorphin A (1-10) that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) to determine binding affinity.
This assay measures the ability of Dynorphin A (1-10) to activate KORs and inhibit adenylyl cyclase activity.
Protocol: cAMP Inhibition Assay
-
Cell Culture: Use cells stably expressing the KOR (e.g., HEK293 or CHO cells).
-
Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin in the presence of varying concentrations of Dynorphin A (1-10).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: Generate a dose-response curve and calculate the EC50 (concentration of Dynorphin A (1-10) that produces 50% of the maximal inhibitory effect).
Electrophysiology
Patch-clamp electrophysiology is used to study the effects of Dynorphin A (1-10) on neuronal excitability and ion channel function.
Protocol: Whole-Cell Patch-Clamp Recording from Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or spinal cord) from rodents.
-
Recording: Obtain whole-cell patch-clamp recordings from individual neurons.
-
Drug Application: Perfuse the brain slice with artificial cerebrospinal fluid (aCSF) containing a known concentration of Dynorphin A (1-10).
-
Data Acquisition: Record changes in membrane potential, firing rate, and specific ion currents (e.g., NMDA receptor-mediated currents, potassium currents) before, during, and after drug application.
-
Data Analysis: Analyze the electrophysiological parameters to determine the effect of Dynorphin A (1-10) on neuronal activity.
In Vivo Behavioral Assays
These assays are used to assess the physiological and behavioral effects of Dynorphin A (1-10) in living animals.
Direct administration of Dynorphin A (1-10) into the cerebral ventricles allows for the study of its central effects.
Protocol: ICV Cannulation and Injection
-
Surgery: Surgically implant a guide cannula into the lateral ventricle of a rodent under anesthesia.
-
Recovery: Allow the animal to recover from surgery.
-
Injection: At the time of the experiment, gently restrain the animal and inject a small volume of Dynorphin A (1-10) solution through an injection cannula that extends just beyond the tip of the guide cannula.
-
Behavioral Testing: Subsequently, subject the animal to various behavioral tests to assess changes in pain perception, mood, or drug-seeking behavior.
-
Pain Models:
-
Tail-flick and Hot-plate tests: Measure nociceptive thresholds.
-
Von Frey filaments: Assess mechanical allodynia.[9]
-
-
Models of Depression and Anxiety:
-
Forced Swim Test and Tail Suspension Test: Assess behavioral despair.
-
Elevated Plus Maze and Light-Dark Box: Measure anxiety-like behavior.
-
-
Addiction Models:
Signaling Pathways and Experimental Workflows
KOR-Mediated Signaling Pathway
Caption: KOR signaling cascade initiated by Dynorphin A (1-10).
Non-Opioid Signaling via NMDA Receptor
Caption: Non-opioid action of Dynorphin A (1-10) on the NMDA receptor.
Experimental Workflow for In Vivo Behavioral Studies
Caption: Workflow for in vivo behavioral studies of Dynorphin A (1-10).
Future Directions and Therapeutic Implications
The dualistic nature of Dynorphin A (1-10) presents both challenges and opportunities for drug development. Targeting the dynorphin/KOR system holds promise for the treatment of a range of CNS disorders, including chronic pain, depression, and addiction.[5][12] However, the development of KOR agonists as analgesics has been hampered by their dysphoric and psychotomimetic side effects. Conversely, KOR antagonists are being explored for their potential to treat depression and addiction by blocking the aversive effects of stress and drug withdrawal.[14][15]
A deeper understanding of the specific roles of Dynorphin A (1-10) and other fragments, as well as their differential engagement of opioid and non-opioid receptors, is crucial for the rational design of more selective and effective therapeutics. Strategies aimed at modulating the activity of the dynorphin system, rather than simple agonism or antagonism, may offer a more nuanced and beneficial therapeutic approach.
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Kulkarni, A. A., & Wood, J. A. (2021). Improving the Utility of a Dynorphin Peptide Analogue Using Mannosylated Glycoliposomes. Pharmaceutics, 13(8), 1248. [Link]
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Gupta, A., Décaillot, F. M., & Devi, L. A. (2021). Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. eLife, 10, e65833. [Link]
Sources
- 1. Dynorphin - Wikipedia [en.wikipedia.org]
- 2. The degradation of dynorphin A in brain tissue in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular simulation of dynorphin A-(1-10) binding to extracellular loop 2 of the kappa-opioid receptor. A model for receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inactivation of opioid receptors in rat hippocampus demonstrates that dynorphin-A and -B may act on mu-receptors in the CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single intrathecal injections of dynorphin A or des-Tyr-dynorphins produce long-lasting allodynia in rats: blockade by MK-801 but not naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pronociceptive Actions of Dynorphin via Bradykinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropathic plasticity in the opioid and non-opioid actions of dynorphin A fragments and their interactions with bradykinin B2 receptors on neuronal activity in the rat spinal cord. | The Department of Pharmacology [pharmacology.arizona.edu]
- 12. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pronociceptive Actions of Dynorphin Maintain Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. Frontiers | Traumatic Stress-Induced Vulnerability to Addiction: Critical Role of the Dynorphin/Kappa Opioid Receptor System [frontiersin.org]
- 16. The Dynorphin-Kappa Opioid System as a Modulator of Stress-induced and Pro-addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epublications.marquette.edu [epublications.marquette.edu]
Technical Guide: Dynorphin A (1-10) TFA – Non-Opioid Targets and Mechanisms
Executive Summary
Dynorphin A (1-10) is often reductively categorized solely as a Kappa Opioid Receptor (KOR) agonist.[1] However, in pathological states—particularly neuropathic pain, spinal cord injury (SCI), and excitotoxicity—this peptide and its metabolic fragments exhibit a "Jekyll and Hyde" duality. While the N-terminal tyrosine preserves opioid affinity, the highly basic C-terminal domain (Arg6-Arg7-Ile8-Arg9) drives potent non-opioid interactions .
This guide dissects the non-opioid pharmacology of Dynorphin A (1-10), focusing on its modulation of NMDA receptors (NMDARs), Acid-Sensing Ion Channels (ASICs), and Bradykinin receptors. It also addresses the critical, often-overlooked variable of the Trifluoroacetate (TFA) counterion , which can introduce significant experimental artifacts in pH-sensitive assays.
Part 1: The Non-Opioid Target Landscape
The non-opioid effects of Dynorphin A (1-10) are primarily governed by electrostatic interactions facilitated by its cationic "address" domain. Unlike the "message" domain (YGGFL) which binds opioid receptors, the basic tail interacts with negatively charged domains on ion channels and GPCRs.
NMDA Receptor Modulation (The Excitotoxic Axis)
Dynorphin A (1-10) acts as a modulator of the N-methyl-D-aspartate receptor (NMDAR), a primary gatekeeper of excitotoxicity.
-
Mechanism: The interaction is distinct from the glutamate or glycine binding sites. The basic residues (Arg6, Arg7, Arg9) allow the peptide to interact with the extracellular loops of the NMDAR subunits or the pore itself.
-
Effect Profile:
-
Blockade: At resting potentials, Dynorphin A (1-10) can act as an open-channel blocker (IC50 ~42 µM), similar to Mg2+, preventing excessive current.
-
Potentiation/Neurotoxicity:[2][3] Paradoxically, under pathological conditions (e.g., ischemia or sustained release), Dynorphin A promotes NMDAR-mediated calcium influx, leading to mitochondrial dysfunction and cell death. This effect is insensitive to Naloxone (an opioid antagonist) but blocked by MK-801 (an NMDAR antagonist).[3]
-
Bradykinin Receptors (The Pain Maintenance Loop)
Recent evidence identifies Bradykinin receptors (B1 and B2) as critical non-opioid targets for Dynorphin A, particularly in the maintenance of neuropathic pain.[4]
-
Interaction: Dynorphin A binds to the extracellular domains of B1/B2 receptors.
-
Signaling: Unlike Bradykinin (which couples to Gq/PLC), Dynorphin A binding triggers a distinct pathway involving voltage-sensitive calcium channels (VSCCs) via a PKA-dependent mechanism.
-
Outcome: This results in sustained neuronal hyperexcitability and hyperalgesia that persists even when opioid receptors are blocked.
Acid-Sensing Ion Channels (ASIC1a)
The basic charge of Dynorphin A allows it to modulate ASIC1a, the primary acid-sensor in the CNS.
-
Mechanism: Dynorphin A prevents the steady-state desensitization of ASIC1a.[5][6]
-
Physiological Consequence: During ischemic acidosis (where pH drops), ASIC1a channels normally desensitize (close) to protect the cell. Dynorphin A keeps them open, exacerbating calcium overload and acidosis-induced neuronal death.
Data Summary: Opioid vs. Non-Opioid Profiles[3][4][7][8][9]
| Feature | Opioid Action (KOR) | Non-Opioid Action (NMDAR/ASIC/Bradykinin) |
| Primary Ligand Domain | N-Terminus (YGGFL...) | C-Terminus (Basic Cluster: ...RRIR...) |
| Antagonist Sensitivity | Blocked by Naloxone / Nor-BNI | Insensitive to Naloxone / Nor-BNI |
| Primary Effect | Analgesia, Dysphoria | Hyperalgesia, Excitotoxicity, Paraplegia |
| Concentration Regime | Nanomolar (nM) | Micromolar (µM) (Pathological levels) |
Part 2: The TFA Variable – A Critical Experimental Control
As a Senior Application Scientist, I must highlight a frequent source of experimental error: the Trifluoroacetate (TFA) salt form.
The Problem: TFA and pH-Sensitive Targets
Synthetic Dynorphin A (1-10) is typically supplied as a TFA salt. TFA is a strong acid. When dissolving high concentrations (mM range) of peptide for stock solutions, the residual TFA can significantly lower the pH of unbuffered or weakly buffered solutions.
-
In Vivo Toxicity: TFA is neurotoxic. Intrathecal injection of TFA-containing peptides can cause behavioral artifacts (seizures, agitation) unrelated to the Dynorphin sequence.
Protocol: TFA to Acetate/HCl Salt Exchange
For any in vivo study or ASIC-focused electrophysiology, you must remove TFA.
-
Dissolve: Dissolve Dynorphin A (1-10) TFA in 0.1 M Acetic Acid (or HCl) at a high concentration (e.g., 1-5 mg/mL).
-
Lyophilize: Freeze and lyophilize the solution. The excess Acetic Acid/HCl will displace the volatile TFA.
-
Repeat: Repeat this process 3 times to ensure complete counterion exchange.
-
Verify: Reconstitute and check pH; it should match the solvent pH without significant acidification.
Part 3: Visualizing the Signaling Pathways
The following diagram illustrates the bifurcation of Dynorphin A (1-10) signaling into Opioid (inhibitory) and Non-Opioid (excitatory) pathways.
Caption: Figure 1. Divergent signaling of Dynorphin A (1-10). Note the shift from neuroprotection (Green) to neurotoxicity (Red) mediated by non-opioid targets at higher concentrations.
Part 4: Experimental Protocols
Protocol A: Distinguishing Non-Opioid Toxicity (In Vitro)
Objective: Confirm that observed neurotoxicity is NMDAR-mediated and not KOR-mediated.[7]
Reagents:
-
Dynorphin A (1-10) (Salt-exchanged, see Part 2).
-
Nor-Binaltorphimine (nor-BNI): Selective KOR antagonist.[2][3][8]
-
MK-801: Non-competitive NMDAR antagonist.
-
Primary Cortical or Spinal Neurons (DIV 14+).
Workflow:
-
Pre-treatment (30 min):
-
Group A: Vehicle control.
-
Group B: nor-BNI (10 µM) - Blocks Opioid path.
-
Group C: MK-801 (10 µM) - Blocks Non-Opioid path.
-
-
Challenge: Apply Dynorphin A (1-10) at 10 µM - 50 µM to all groups.
-
Incubation: 24 hours at 37°C.
-
Readout: LDH Release Assay or Propidium Iodide staining.
-
Validation Logic:
-
If toxicity persists in Group B (nor-BNI), the effect is Non-Opioid .
-
If toxicity is abolished in Group C (MK-801), the target is NMDAR .
-
Protocol B: Electrophysiological Isolation of NMDAR Block
Objective: Measure the direct block of NMDAR currents by Dyn A (1-10).
-
Setup: Whole-cell patch clamp on hippocampal neurons.
-
Solutions: Mg2+-free extracellular solution (to remove native block).
-
Baseline: Apply NMDA (50 µM) + Glycine (10 µM) to elicit inward current (
). -
Test: Co-apply NMDA + Glycine + Dynorphin A (1-10) (10-100 µM).
-
Analysis: Calculate % Inhibition =
. -
Voltage Ramp: Perform I-V curves (-80mV to +40mV). A linear I-V relationship indicates a voltage-independent block (distinct from Mg2+).
References
-
Dynorphin A Toxicity and Non-Opioid Mechanisms Title: Dynorphin A (1-13) neurotoxicity in vitro: opioid and non-opioid mechanisms in mouse spinal cord neurons Source:[2][3][9] PubMed (Hauser et al.) URL:[Link]
-
Bradykinin Receptor Activation by Dynorphin Title: Dynorphin A activates bradykinin receptors to maintain neuropathic pain Source:[4][10] Nature Neuroscience (PubMed) URL:[Link]
-
ASIC1a Modulation by Dynorphins Title: Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death Source:[5][11] Journal of Neuroscience URL:[Link]
-
Non-Opioid Potentiation of NMDARs Title: Dynorphin uses a non-opioid mechanism to potentiate N-methyl-D-aspartate currents in single rat periaqueductal gray neurons Source:[12] PubMed (Lai et al.) URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Dynorphin A (1-13) Neurotoxicity In Vitro: Opioid and Non-Opioid Mechanisms in Mouse Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]
- 5. Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Dynorphin A toxicity in striatal neurons via an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid and nonopioid mechanisms may contribute to dynorphin's pathophysiological actions in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynorphin A (1-13) neurotoxicity in vitro: opioid and non-opioid mechanisms in mouse spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynorphin A activates bradykinin receptors to maintain neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Dynorphin uses a non-opioid mechanism to potentiate N-methyl-D-aspartate currents in single rat periaqueductal gray neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Processing of Prodynorphin to Dynorphin A (1-10): Mechanisms and Methodologies
The following technical guide details the endogenous processing, functional pharmacology, and experimental analysis of Dynorphin A (1-10).
Executive Summary
Dynorphin A (1-10) is a bioactive metabolic fragment derived from the opioid precursor Prodynorphin (PDYN). While Dynorphin A (1-17) is the primary storage form in large dense-core vesicles, its extracellular biotransformation yields shorter fragments like Dynorphin A (1-10). Unlike the canonical opioid signaling of its parent peptide, Dynorphin A (1-10) exhibits a dual pharmacological profile: it retains affinity for the Kappa Opioid Receptor (KOR) but also possesses distinct non-opioid activity, specifically the modulation of N-methyl-D-aspartate (NMDA) receptors. This guide delineates the enzymatic cascade generating this fragment and provides validated protocols for its detection and study.
Part 1: The Biosynthetic and Biotransformation Pathway
The generation of Dynorphin A (1-10) occurs in two distinct phases: intracellular biosynthesis of the parent peptide and extracellular biotransformation (metabolic processing).
Phase 1: Intracellular Biosynthesis (Soma & Vesicles)
The PDYN gene encodes Pre-prodynorphin, which is translocated to the endoplasmic reticulum (ER) where the signal peptide is removed to form Prodynorphin.
-
Sorting: Prodynorphin is packaged into Large Dense-Core Vesicles (LDCVs) at the Trans-Golgi Network (TGN).
-
Primary Cleavage: Within the acidic environment of LDCVs, Proprotein Convertase 2 (PC2) (and to a lesser extent PC1/3) cleaves the precursor at dibasic motifs (Lys-Arg or Arg-Arg).
-
Maturation: Carboxypeptidase E (CPE) removes the C-terminal basic residues exposed by PC2 cleavage.
-
Result: The primary bioactive product stored and released is Dynorphin A (1-17) (Sequence: YGGFLRRIRPKLKWDNQ).
-
Phase 2: Extracellular Biotransformation (Synaptic Cleft & Plasma)
Upon release into the synaptic cleft or circulation, Dynorphin A (1-17) undergoes rapid degradation by ectopeptidases. Dynorphin A (1-10) (Sequence: YGGFLRRIRP) is generated through C-terminal truncation.
-
Step 1: Conversion to Dynorphin A (1-13)
-
Endopeptidases or sequential carboxypeptidases remove the C-terminal tetrapeptide (WDNQ).
-
Intermediate: Dynorphin A (1-13) (YGGFLRRIRPKLK).
-
-
Step 2: Conversion to Dynorphin A (1-10)
-
This step requires the removal of the Lys-Leu-Lys tail from the 1-13 fragment.
-
Enzymatic Drivers:
-
Carboxypeptidase N (CPN) & M: Actively remove C-terminal basic residues (Lys13, Lys11).
-
Angiotensin Converting Enzyme (ACE): A dipeptidyl peptidase capable of removing C-terminal dipeptides.
-
Endopeptidase 24.11 (Neprilysin): Can cleave internal bonds, though Proline-10 confers some resistance to non-specific degradation.
-
-
Mechanism:[1][2][3] The Proline at position 10 (...Arg-Pro) acts as a "stop" signal for many non-specific aminopeptidases and carboxypeptidases, leading to the transient accumulation of Dynorphin A (1-10) before further degradation to Dynorphin A (1-6) by Dynorphin Converting Enzyme (DCE) .
-
Pathway Visualization
Caption: Enzymatic cascade from Prodynorphin to Dynorphin A (1-10). Red arrow indicates the specific biotransformation step yielding the 1-10 fragment.
Part 2: Functional Pharmacology
Dynorphin A (1-10) is not merely a degradation intermediate; it possesses a distinct pharmacological profile that differentiates it from the parent 1-17 peptide.
| Feature | Dynorphin A (1-17) | Dynorphin A (1-10) |
| Primary Receptor | Kappa Opioid Receptor (KOR) | Kappa Opioid Receptor (KOR) |
| Affinity (Ki) | High (Sub-nanomolar) | Moderate (Nanomolar range) |
| Non-Opioid Target | NMDA Receptors (Potentiator/Agonist) | NMDA Receptors (Antagonist/Blocker) |
| Physiological Role | Analgesia, Dysphoria, Addiction | Stress-Induced Analgesia (SIA), Neuroprotection |
| Stability | Low (Rapidly degraded) | Moderate (Proline-10 confers C-term stability) |
Key Insight: While Dynorphin A (1-17) can potentiate NMDA receptor excitotoxicity (contributing to neurodegeneration), the truncated Dynorphin A (1-10) fragment has been observed to block NMDA currents [1]. This suggests a potential negative feedback loop where metabolic processing converts a neurotoxic peptide into a neuroprotective one.
Part 3: Experimental Protocols
Protocol A: In Vitro Biotransformation Assay
Objective: To validate the enzymatic conversion of Dyn A (1-17) to Dyn A (1-10) in biological matrices.
-
Preparation: Collect fresh rat plasma or CSF. Keep on ice.
-
Substrate: Solubilize synthetic Dynorphin A (1-17) (free acid form) to 100 µM in PBS.
-
Incubation:
-
Mix 90 µL Plasma/CSF with 10 µL Substrate (Final conc: 10 µM).
-
Incubate at 37°C.
-
Timepoints: 0, 1, 5, 10, 30, 60 minutes.
-
-
Quenching: Stop reaction by adding 100 µL of 1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). Vortex and centrifuge at 10,000 x g for 10 min.
-
Analysis: Analyze supernatant via LC-MS/MS (See Protocol B).
Protocol B: LC-MS/MS Identification of Dynorphin Fragments
Objective: To definitively distinguish Dyn A (1-10) from closely related metabolites like 1-8 or 1-13.
-
Instrument: Q-Exactive or Triple Quadrupole Mass Spectrometer.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 5% B to 40% B over 15 minutes.
-
Target MRM/SIM Transitions:
| Peptide | Sequence | Precursor Charge State | Approx m/z (Monoisotopic) |
| Dyn A (1-17) | YGGFLRRIRPKLKWDNQ | [M+4H]4+ | 537.3 |
| Dyn A (1-13) | YGGFLRRIRPKLK | [M+3H]3+ | 534.7 |
| Dyn A (1-10) | YGGFLRRIRP | [M+3H]3+ | 412.6 |
| Dyn A (1-8) | YGGFLRRI | [M+2H]2+ | 491.8 |
-
Validation: Use synthetic standards for retention time confirmation. Dyn A (1-10) typically elutes earlier than 1-13 due to the loss of hydrophobic/basic residues.
Workflow Visualization
Caption: LC-MS/MS workflow for isolating and quantifying Dynorphin A (1-10) from complex biological matrices.
References
-
Prodynorphin Processing by Proprotein Convertase 2. Journal of Biological Chemistry. Available at: [Link]
-
Metabolism of dynorphin A(1-13) in human blood and cerebrospinal fluid. Peptides. Available at: [Link]
-
Dynorphin A inhibits nociceptin-converting enzyme from the rat spinal cord. Biochemical and Biophysical Research Communications.[5] Available at: [Link]
-
Dynorphin A (1-17) Peptide Fragment. Anaspec. Available at: [Link]
Sources
- 1. Dynorphin - Wikipedia [en.wikipedia.org]
- 2. κ Opioid Receptor Antagonism and Prodynorphin Gene Disruption Block Stress-Induced Behavioral Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. health.csuohio.edu [health.csuohio.edu]
- 4. Imaging Mass Spectrometry Reveals Elevated Nigral Levels of Dynorphin Neuropeptides in L-DOPA-Induced Dyskinesia in Rat Model of Parkinson's Disease | PLOS One [journals.plos.org]
- 5. Dynorphin A inhibits nociceptin-converting enzyme from the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analysis of Dynorphin A (1-10)
Abstract
Dynorphin A (Dyn A) is an endogenous opioid peptide that plays a crucial role in pain modulation, addiction, and mood regulation through its interaction with the κ-opioid receptor (KOR).[1][2] The N-terminal fragment, Dynorphin A (1-10), with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro, retains significant biological activity and serves as a critical subject for structural analysis to understand its mechanism of action and to guide the development of novel therapeutics.[3][4] This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of Dynorphin A (1-10), detailing both the experimental protocols and the underlying scientific principles. We will explore the determination of its primary and secondary structure through a combination of chemical synthesis, mass spectrometry, and spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of peptide chemistry and pharmacology.
Introduction: The Significance of Dynorphin A (1-10)
Dynorphin A is a member of the dynorphin family of opioid peptides, which are derived from the precursor protein prodynorphin.[5] These peptides are widely distributed throughout the central nervous system, with high concentrations in regions associated with pain and emotion.[5] The full-length Dynorphin A is a 17-amino acid peptide, but its fragments, including Dyn A (1-10), are also biologically active.[6][7]
The "message-address" concept is central to understanding the function of opioid peptides like Dynorphin A.[1][8] The N-terminal tetrapeptide sequence, Tyr-Gly-Gly-Phe, constitutes the "message" and is crucial for activating opioid receptors.[1][5] The C-terminal portion, or "address," contributes to receptor selectivity.[1][8] Dynorphin A (1-10) contains both the message and a significant portion of the address sequence, making it a potent and selective ligand for the κ-opioid receptor.[9][10] Its structural flexibility allows it to adopt various conformations, which may be a key factor in its interaction with different receptor types and its diverse physiological effects.[1] A thorough understanding of its structural properties is therefore paramount for designing analogs with improved therapeutic profiles.
Primary Structure Determination and Synthesis
The foundational step in the structural analysis of any peptide is the confirmation of its primary structure—the linear sequence of amino acids. For a synthetic peptide like Dynorphin A (1-10), this is complemented by a robust synthesis and purification strategy.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Dynorphin A (1-10) and its analogs is typically achieved through solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[1][9][11][12][13] The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is commonly employed.[1][11]
Rationale for SPPS: SPPS offers significant advantages over solution-phase synthesis for peptides of this length, including ease of purification of intermediates and the ability to automate the process. The use of a solid support simplifies the removal of excess reagents and byproducts by simple filtration and washing.
-
Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, to generate a C-terminally amidated peptide, or a Wang resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Proline) to the resin. The carboxylic acid group of the Fmoc-protected proline is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling step.
-
Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (Arg, Ile, Arg, Arg, Leu, Phe, Gly, Gly, Tyr).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude synthetic peptide is a mixture containing the desired product along with truncated and deletion sequences. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the target peptide to a high degree of homogeneity.[12][14]
Causality in Method Selection: RP-HPLC separates molecules based on their hydrophobicity. A C18 stationary phase is commonly used for peptides. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA is employed to elute the peptides. The more hydrophobic the peptide, the higher the concentration of organic solvent required for its elution.
Primary Structure Verification by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight of the synthesized peptide, thereby confirming its primary structure.[7][15][16][17] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptides.
Self-Validating System: The experimentally determined molecular weight must match the theoretically calculated mass of the Dynorphin A (1-10) sequence. Any deviation would indicate an error in synthesis, such as a missed coupling or incomplete deprotection. Tandem mass spectrometry (MS/MS) can be used to further confirm the amino acid sequence by fragmenting the peptide and analyzing the resulting daughter ions.[7][17]
| Property | Value | Source |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro | [3][4][18] |
| One-Letter Sequence | YGGFLRRIRP | [4][18] |
| Molecular Formula | C57H91N19O12 | [3][4] |
| Molecular Weight | 1234.5 g/mol | [4] |
Table 1: Physicochemical Properties of Dynorphin A (1-10)
Secondary Structure Analysis
While the primary structure is a linear sequence, the biological function of a peptide is dictated by its three-dimensional conformation. Dynorphin A is known to be highly flexible and can adopt different secondary structures depending on its environment.[1][19] Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques to probe the secondary structure of peptides in solution.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[20][21][22][23][24] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.
Expertise in Interpretation: Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra.[20][21] For instance, an α-helix typically shows negative bands at approximately 222 nm and 208 nm and a positive band around 193 nm. A random coil conformation generally exhibits a strong negative band around 200 nm.[25]
-
Sample Preparation: Prepare a solution of purified Dynorphin A (1-10) in a suitable buffer (e.g., phosphate buffer) at a known concentration. The buffer should be transparent in the far-UV region (190-250 nm).
-
Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range to 190-250 nm, with a data pitch of 1 nm and a suitable scan speed.
-
Data Acquisition: Record the CD spectrum of the peptide solution and the buffer blank.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ] to normalize for concentration, path length, and the number of amino acid residues.
-
Secondary Structure Estimation: Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil from the experimental CD spectrum.
Trustworthiness of the Protocol: The inclusion of a buffer blank and proper data normalization ensures that the observed CD signal originates solely from the peptide. The use of established deconvolution software provides a standardized method for secondary structure estimation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information at the atomic level.[26][27][28][29] For peptides, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly informative.
Authoritative Grounding: COSY experiments identify protons that are coupled through chemical bonds, which helps in assigning the resonances to specific amino acid residues.[29] NOESY experiments identify protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for determining the three-dimensional structure.[28][29] The pattern of NOEs can reveal the presence of secondary structural elements like helices and turns.[26][27]
Caption: Workflow for NMR-based structural determination of Dynorphin A (1-10).
Signaling and Biological Context
Dynorphin A (1-10) exerts its primary biological effects by binding to and activating the κ-opioid receptor, a G-protein coupled receptor (GPCR).[6][9][30] This interaction initiates a signaling cascade that ultimately leads to the modulation of neuronal activity. Additionally, Dynorphin A peptides can interact with other receptors, such as the NMDA receptor, contributing to their complex pharmacological profile.[10][18]
Caption: Simplified signaling pathways of Dynorphin A (1-10).
Conclusion and Future Directions
The structural analysis of Dynorphin A (1-10) is a multi-faceted process that integrates chemical synthesis, purification, and a suite of sophisticated analytical techniques. The methodologies outlined in this guide provide a robust framework for elucidating the primary and secondary structure of this important neuropeptide. A detailed understanding of its conformational landscape is critical for deciphering its interactions with opioid and other receptors. Future research will likely focus on characterizing the structure of Dynorphin A (1-10) in complex with its receptors, which will provide invaluable insights for the rational design of next-generation analgesics and therapeutics for addiction and mood disorders.
References
-
Wikipedia. (n.d.). Dynorphin A. Retrieved February 22, 2026, from [Link]
-
Garbay-Jaureguiberry, C., et al. (1990). Synthesis and biological activities of dynorphin A analogues with opioid antagonist properties. PubMed. Retrieved February 22, 2026, from [Link]
-
Jirayut, T., et al. (n.d.). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. ThaiScience. Retrieved February 22, 2026, from [Link]
-
QYAOBIO. (n.d.). Dynorphin. Retrieved February 22, 2026, from [Link]
-
Vanderbilt University. (1997). NMR and Structural Model of Dynorphin A (1−17) Bound to Dodecylphosphocholine Micelles. ACS Publications. Retrieved February 22, 2026, from [Link]
-
Zhang, H., et al. (1988). Fast atom bombardment mass spectrometry analysis of opioid peptides. PubMed. Retrieved February 22, 2026, from [Link]
-
Haskell-Luevano, C., et al. (1994). Synthesis and Opioid Activity of [d-Pro10]Dynorphin A-(1−11) Analogues with N-Terminal Alkyl Substitution. ACS Publications. Retrieved February 22, 2026, from [Link]
-
Arttamangkul, S., et al. (2009). Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis. PMC. Retrieved February 22, 2026, from [Link]
-
Todorov, P. T., et al. (2008). Secondary structure transitions and aggregation induced in dynorphin neuropeptides by the detergent sodium dodecyl sulfate. PubMed. Retrieved February 22, 2026, from [Link]
-
Oregon State University. (n.d.). Synthesis and opioid activity of dynorphin a analogues. Retrieved February 22, 2026, from [Link]
-
Journal of Medicinal Chemistry. (1994). Synthesis and Opioid Activity of [d-Pro10]Dynorphin A-(1−11) Analogues with N-Terminal Alkyl Substitution. Retrieved February 22, 2026, from [Link]
-
PLOS One. (2011). Imaging Mass Spectrometry Reveals Elevated Nigral Levels of Dynorphin Neuropeptides in L-DOPA-Induced Dyskinesia in Rat Model of Parkinson's Disease. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2016). Altered secondary structure of Dynorphin A associates with loss of opioid signalling and NMDA-mediated excitotoxicity in SCA23. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). Dynorphin. Retrieved February 22, 2026, from [Link]
-
PubMed. (2015). NMR structure and dynamics of the agonist dynorphin peptide bound to the human kappa opioid receptor. Retrieved February 22, 2026, from [Link]
-
PNAS. (2015). NMR structure and dynamics of the agonist dynorphin peptide bound to the human kappa opioid receptor. Retrieved February 22, 2026, from [Link]
-
NIH. (n.d.). Dynorphin–Still an Extraordinarily Potent Opioid Peptide. PMC. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). Dynorphin A 1-10. Retrieved February 22, 2026, from [Link]
-
PubMed. (1997). Molecular simulation of dynorphin A-(1-10) binding to extracellular loop 2 of the kappa-opioid receptor. A model for receptor activation. Retrieved February 22, 2026, from [Link]
-
Springer. (n.d.). Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides. Retrieved February 22, 2026, from [Link]
-
University of Washington. (n.d.). Targeted Quantification of Dystrophin by Mass Spectrometry and Comparison to Antibody Based Assays. Retrieved February 22, 2026, from [Link]
-
Cleveland State University. (n.d.). DETERMINATION OF DYNORPHINS AND TNF- α BY LC-MS/MS IN BIOLOGICAL SAMPLES: APPLICABLE TO STUDYING INFLAMMATORY MECHANISMS. Retrieved February 22, 2026, from [Link]
-
CORE. (n.d.). The Development of Analytical Methods for Investigations of Dynorphin A 1-17 Metabolism in. Retrieved February 22, 2026, from [Link]
-
ScienceDirect. (n.d.). Method for isolation of kappa-opioid binding sites by dynorphin affinity chromatography. Retrieved February 22, 2026, from [Link]
-
Anaspec. (n.d.). Dynorphin A (1-17) Peptide Fragment. Retrieved February 22, 2026, from [Link]
-
MDPI. (2021). Improving the Utility of a Dynorphin Peptide Analogue Using Mannosylated Glycoliposomes. Retrieved February 22, 2026, from [Link]
-
PubMed. (1994). Synthesis and opioid activity of conformationally constrained dynorphin A analogues. 1. Conformational constraint in the "message" sequence. Retrieved February 22, 2026, from [Link]
-
Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. Retrieved February 22, 2026, from [Link]
-
ETH Zurich. (n.d.). peptide nmr. Retrieved February 22, 2026, from [Link]
-
PMC. (n.d.). Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec. Retrieved February 22, 2026, from [Link]
-
RSC Publishing. (n.d.). Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec. Retrieved February 22, 2026, from [Link]
Sources
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- 3. Dynorphin - QYAOBIO [qyaobio.com]
- 4. H-Tyr-gly-gly-phe-leu-arg-arg-ile-arg-pro-OH | C57H91N19O12 | CID 14205224 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Fast atom bombardment mass spectrometry analysis of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
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- 27. NMR structure and dynamics of the agonist dynorphin peptide bound to the human kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Protocol for Dissolving Dynorphin A (1-10) TFA in DMSO
Abstract & Scope
This technical guide outlines the standardized protocol for solubilizing Dynorphin A (1-10) (Sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro) supplied as a Trifluoroacetate (TFA) salt in Dimethyl Sulfoxide (DMSO) . While Dynorphin A (1-10) is a highly basic, hydrophilic peptide often soluble in aqueous buffers, DMSO is frequently utilized to generate high-concentration "universal" stock solutions (up to 25-30 mg/mL) suitable for long-term storage and diverse assay compatibility. This protocol emphasizes the critical correction for Net Peptide Content (NPC) —a frequent source of experimental error in quantitative pharmacology—and details the handling of the hygroscopic TFA salt form to ensure dosing accuracy.
Scientific Background & Rationale
Peptide Properties and Solubility Physics
Dynorphin A (1-10) is a truncated fragment of the endogenous opioid peptide Dynorphin A. It exhibits high affinity for
-
Sequence: YGGFLRRIRP
-
Isoelectric Point (pI): ~11.5 (Highly Basic due to 3 Arginine residues).
-
Hydrophobicity: Contains hydrophobic core residues (Phe, Leu, Ile) but is overall hydrophilic due to the cationic charge.
-
Salt Form (TFA): Synthetic peptides containing basic residues (Arg, Lys) are typically purified via HPLC using TFA buffers.[2] The resulting powder is a salt consisting of the peptide cation and TFA anions. Crucially, TFA counterions and residual water can constitute 10–40% of the gross weight.
Why DMSO?
While Dynorphin A (1-10) is water-soluble, DMSO is selected for stock solutions because:
-
Bacteriostatic Properties: Pure DMSO prevents microbial growth during storage.
-
Solvation Power: DMSO effectively disrupts inter-peptide hydrogen bonding, preventing aggregation that can occur in aqueous buffers at high concentrations.
-
Cryoprotection: DMSO stocks generally resist freeze-thaw damage better than aqueous stocks, although repeated cycling should still be minimized.
Materials & Equipment
Reagents
-
Dynorphin A (1-10) TFA Salt: (Purity
95% by HPLC). -
Dimethyl Sulfoxide (DMSO): Anhydrous,
99.9%, Molecular Biology/Cell Culture Grade (e.g., Sigma-Aldrich Hybri-Max™).-
Note: Avoid industrial-grade DMSO; impurities can degrade the peptide.
-
Equipment
-
Analytical Balance: Readable to 0.01 mg (0.00001 g).
-
Vortex Mixer: Variable speed.
-
Ultrasonic Bath: For facilitating dissolution (optional).
-
Low-Protein Binding Microcentrifuge Tubes: (e.g., Eppendorf LoBind®) to minimize peptide loss to plasticware.
-
Desiccator: For equilibrating the peptide vial.
Pre-Solubilization Calculations (Critical Step)
STOP: Do not assume 1 mg of powder equals 1 mg of peptide. You must calculate the Net Peptide Content (NPC) to determine the correct volume of solvent.
The Net Peptide Content Equation
The "Gross Weight" of the lyophilized powder includes:
-
TFA Counterions (Stoichiometrically bound to Arg and N-terminus).
-
Net Peptide Content (%): Found on the manufacturer's Certificate of Analysis (CoA). If unavailable, a standard estimate for Arg-rich peptides is 70% (0.70) .
Calculation Logic Diagram
Figure 1: Logic flow for calculating the correct solvent volume based on Net Peptide Content.
Step-by-Step Protocol
Phase 1: Preparation
-
Equilibration: Remove the peptide vial from the freezer (-20°C or -80°C). Place it in a desiccator and allow it to warm to room temperature (approx. 30–60 mins).
-
Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, leading to hydrolysis or weighing errors.
-
-
Centrifugation: Briefly centrifuge the vial (10,000 x g for 30 sec) to pellet any powder adhering to the cap or walls.
Phase 2: Weighing & Calculation
-
Weighing: Accurately weigh the gross amount of peptide powder into a low-bind tube. Record the Gross Weight .
-
Alternative: If the vial contains a pre-weighed amount (e.g., 1 mg), it is safer to dissolve the entire contents to avoid static loss during transfer.
-
-
Compute Volume: Use the formula in Section 4.1 to calculate the volume of DMSO required for your target stock concentration (Recommended: 10 mM or 25 mg/mL).
Phase 3: Solubilization
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Technique: Do not add all at once if the volume is large. Add 50% of the volume, vortex, then add the remainder.
-
-
Mixing: Vortex thoroughly for 30–60 seconds.
-
Visual Inspection: Hold the tube against a light source. The solution should be clear and colorless.
-
If particulates persist: Sonicate in an ultrasonic water bath for 15–30 seconds. (Dynorphin A 1-10 is heat stable, but avoid prolonged sonication >5 mins to prevent heating).
-
Phase 4: Aliquoting & Storage
-
Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10–50 µL) in sterile, low-bind tubes.
-
Reasoning: This prevents repeated freeze-thaw cycles, which can degrade the peptide.[1]
-
-
Storage: Store aliquots at -20°C (stable for ~1 month) or -80°C (stable for 6 months). Protect from light.[8]
Experimental Workflow Diagram
Figure 2: Operational workflow for the solubilization and storage of Dynorphin A (1-10).
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Cloudiness / Precipitate | Saturation reached or moisture contamination. | Sonicate for 30s. If persistent, add more DMSO (re-calculate conc).[8] Ensure DMSO is anhydrous. |
| Yellow Discoloration | Oxidation of DMSO or peptide degradation. | Discard. Use fresh, high-grade DMSO. Store under inert gas (Argon) if possible. |
| Inconsistent Assay Results | Incorrect concentration due to NPC error. | Re-calculate concentration using the specific NPC from the CoA, not the generic 100%. |
Safety & Handling (MSDS Highlights)
-
DMSO Permeability: DMSO is a potent skin penetrant and will carry the dissolved peptide directly into the bloodstream.
-
Mandatory PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.
-
-
TFA Toxicity: Trifluoroacetate is a mild acid and irritant. Avoid inhalation of peptide dust.
References
-
AmbioPharm. Net Peptide Content vs. Total Peptide Content: Technical Guide. Available at: [Link]
- Goldstein, A., et al. (1979). Porcine pituitary dynorphin: complete amino acid sequence of the biologically active heptadecapeptide. Proceedings of the National Academy of Sciences, 76(12), 6666-6670.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACS Peptide Testing Labs - Professional Third-Party Peptide Analysis & Verification Services [acslabtest.com]
- 3. What is Net Peptide Content? | AmbioPharm [ambiopharm.com]
- 4. biocat.com [biocat.com]
- 5. How is Theoretical Net Peptide Content Calculated? | AmbioPharm [ambiopharm.com]
- 6. biomatik.com [biomatik.com]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
Intracerebroventricular injection protocol for Dynorphin A (1-10) TFA in mice
An Application Note and Protocol for the Intracerebroventricular Administration of Dynorphin A (1-10) TFA in Mice
Authored by Gemini, Senior Application Scientist
Abstract
This document provides a detailed protocol for the intracerebroventricular (ICV) injection of Dynorphin A (1-10) trifluoroacetate (TFA) salt in mice. Dynorphin A is an endogenous opioid peptide that preferentially binds to and activates the kappa-opioid receptor (KOR), a G-protein coupled receptor widely expressed in the central nervous system (CNS).[1][2][3] ICV administration is a critical technique for bypassing the blood-brain barrier, allowing for the direct investigation of the central effects of neuropeptides like Dynorphin A. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive methodology grounded in established stereotaxic surgery principles and best practices for animal welfare. We detail every stage of the procedure, from the preparation of the peptide solution to post-operative care and validation of injection placement, explaining the scientific rationale behind each critical step to ensure experimental success and reproducibility.
Scientific Background and Rationale
Dynorphin A is a member of the endogenous opioid peptide family, which also includes endorphins and enkephalins. Its truncated form, Dynorphin A (1-10), is a potent agonist at the kappa-opioid receptor (KOR).[4] KORs are coupled to inhibitory G-proteins (Gαi/o) and their activation leads to a variety of downstream signaling events, including the inhibition of adenylyl cyclase, reduction of calcium currents, and activation of inwardly rectifying potassium channels.[1][5] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
The central KOR system is a key regulator of numerous physiological and behavioral processes, including pain perception (analgesia), mood, stress responses, and reward pathways.[5][6] However, KOR activation is also associated with adverse effects such as dysphoria, sedation, and psychotomimesis, which has limited the therapeutic development of KOR agonists.[1][6]
Direct administration of Dynorphin A (1-10) into the cerebral ventricles allows researchers to study these central effects directly, without the confounding factors of peripheral activity or poor blood-brain barrier penetration.[7][8] This technique is invaluable for elucidating the specific roles of the KOR system in various neurological and psychiatric conditions.
References
-
Title: Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment. Source: PMC. URL: [Link]
-
Title: Intracranial Cannula Implantation for Serial Locoregional Chimeric Antigen Receptor (CAR) T Cell Infusions in Mice. Source: PMC. URL: [Link]
-
Title: Signaling underlying kappa opioid receptor-mediated behaviors in rodents. Source: Frontiers in Pharmacology. URL: [Link]
-
Title: Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents. Source: MDPI. URL: [Link]
-
Title: The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Source: PMC. URL: [Link]
-
Title: Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Source: PMC. URL: [Link]
-
Title: Verification of cannula/e and/or probe placement. A coronal mouse brain... Source: ResearchGate. URL: [Link]
-
Title: Mouse Stereotaxic Surgery. Source: Protocols.io. URL: [Link]
-
Title: Standard Operating Procedure: Mouse Stereotaxic Intracranial Injection Surgery. Source: protocols.io. URL: [Link]
-
Title: Intracerebral Cannula Implantation in Mouse: A Proposed Method to Assess Glioblastoma Invasiveness and Serial Locoregional Treatment. Source: PMC. URL: [Link]
-
Title: Mouse brain stereotaxic injections. Source: Bio-protocol. URL: [Link]
-
Title: Kappa Receptors – Opioid Peptides. Source: Tufts University. URL: [Link]
-
Title: Stereotaxic Surgery. Source: ResearchGate. URL: [Link]
-
Title: Shallow-angle intracranial cannula for repeated infusion and in vivo imaging with multiphoton microscopy. Source: SPIE Digital Library. URL: [Link]
-
Title: Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience. Source: PMC. URL: [Link]
-
Title: Stereotaxic surgery in rodents Number: C-3 Scope. Source: Université Laval. URL: [Link]
-
Title: RODENT STEREOTAXIC SURGERY. Source: McGill University. URL: [Link]
-
Title: Mouse Stereotaxic Surgery. Source: Protocols.io. URL: [Link]
-
Title: Intracerebroventricular (ICV) & Intravenous (IV) Injection: Mice l Protocol Preview. Source: YouTube. URL: [Link]
-
Title: Effect of dynorphin A (1-13) and dynorphin A(l-10)am ide 15 min after... Source: ResearchGate. URL: [Link]
-
Title: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction. Source: PMC. URL: [Link]
-
Title: An optimized intracerebroventricular injection of CD4+ T cells into mice. Source: ResearchGate. URL: [Link]
-
Title: Influence of dynorphin A (1-13) and dynorphin A (1-10) amide on stress-induced analgesia. Source: Physiological Research. URL: [Link]
-
Title: Dynorphin-(1-13): the effect of in vivo treatment on opiate bindings in vitro. Source: PubMed. URL: [Link]
-
Title: Rodent Anesthesia and Analgesia Guideline. Source: University of California, Irvine. URL: [Link]
-
Title: Cardiovascular Effects of Dynorphin A (1-13) in Conscious Rats and Its Modulation of Morphine Bradycardia Over Time. Source: DTIC. URL: [Link]
-
Title: Single intrathecal injections of dynorphin A or des-Tyr-dynorphins produce long-lasting allodynia in rats: blockade by MK-801 but not naloxone. Source: PubMed. URL: [Link]
-
Title: Dynorphin A(1–17) biotransformation in striatum of freely moving rats using microdialysis and matrix-assisted laser. Source: The Rockefeller University. URL: [Link]
-
Title: RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. Source: University of British Columbia Animal Care. URL: [Link]
-
Title: DETERMINATION OF DYNORPHINS AND TNF- α BY LC-MS/MS IN BIOLOGICAL SAMPLES: APPLICABLE TO STUDYING INFLAMMATORY MECHANISMS. Source: Cleveland State University. URL: [Link]
Sources
- 1. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Using Dynorphin A (1-10) TFA in primary neuronal cell culture
Introduction: The Strategic Utility of Dynorphin A (1-10)
Dynorphin A (1-10) is a truncated endogenous opioid peptide sequence (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro) derived from Prodynorphin. In primary neuronal culture, it serves as a critical tool for dissecting Kappa Opioid Receptor (KOR) signaling while minimizing the non-opioid excitotoxicity associated with full-length Dynorphin A (1-17).
Why use the (1-10) fragment? Full-length Dynorphin A (1-17) exhibits a "Janus-faced" pharmacology:
-
Opioid "Message": The N-terminus (Tyr1-Arg7) activates KORs with nanomolar affinity.
-
Non-Opioid "Address": The C-terminus (Arg13-Gln17) promotes neurotoxicity by interacting directly with NMDA receptors and potentiating glutamate excitotoxicity.
Dynorphin A (1-10) TFA retains the high-affinity KOR agonist activity but significantly reduces the C-terminal-mediated NMDA interaction. This makes it the superior choice for researchers investigating pure G-protein coupled receptor (GPCR) signaling pathways—specifically
The TFA Salt Factor: The Trifluoroacetate (TFA) salt form improves the peptide's solubility and stability during lyophilization. However, TFA is a strong acid. In unbuffered solutions, it can lower pH to cytotoxic levels. This protocol includes specific buffering steps to neutralize the TFA counterion upon reconstitution, ensuring neuronal health.
Mechanistic Pathway & Visualization
When Dynorphin A (1-10) binds to the KOR, it triggers a
Figure 1: Differential Signaling of Dynorphin Fragments
Caption: Dynorphin A (1-10) selectively activates KOR/Gi signaling, avoiding the NMDAR-mediated excitotoxicity pathway triggered by the C-terminus of full-length Dynorphin A (1-17).
Technical Specifications & Comparative Data
| Parameter | Dynorphin A (1-10) TFA | Dynorphin A (1-17) | U-50,488 (Synthetic Control) |
| Sequence | YGGFLRRIRP | YGGFLRRIRPKLKWDNQ | Non-peptide |
| KOR Affinity ( | ~0.5 - 1.0 nM | ~0.4 nM | ~0.6 nM |
| NMDAR Interaction | Low / Negligible at <10 | High (Potentiates current) | None |
| Solubility | High (Water/PBS) | Moderate | Low (Requires DMSO/Ethanol) |
| Primary Use | Pure KOR signaling studies | Endogenous pain/stress modeling | Selective KOR agonist control |
Protocol: Reconstitution and Storage
CRITICAL: The TFA salt can acidify small volumes of unbuffered solvent. Do not reconstitute directly in cell culture media, as the high protein content may precipitate the peptide before it dissolves.
-
Solvent Choice: Use sterile, nuclease-free water or 100 mM Tris-HCl (pH 8.0). Avoid PBS for initial high-concentration stocks (>1 mg/mL) if salt sensitivity is a concern, though 1-10 is generally salt-tolerant.
-
Stock Preparation (1 mM):
-
Centrifuge the vial at 10,000 x g for 1 minute to pellet the lyophilized powder.
-
Dissolve powder to a concentration of 1 mM .
-
Example: For 1 mg of peptide (MW ~1233 g/mol ), add 811
L of solvent.
-
-
pH Neutralization:
-
Spot-check pH with a micro-strip. If pH < 5.0 (due to TFA), add 0.1 N NaOH in 1
L increments until pH is ~7.0-7.4.
-
-
Aliquoting:
-
Dispense into low-protein-binding polypropylene tubes (e.g., Eppendorf LoBind).
-
Volume: 10-20
L per aliquot (single-use). -
Storage: Store at -80°C (stable for 6 months). Do not freeze-thaw more than once.
-
Protocol: Treatment of Primary Neuronal Cultures
Target Cells: Primary Cortical or Hippocampal Neurons (Rat/Mouse).[1][2] Optimal Age: Days In Vitro (DIV) 10-14 (Mature receptor expression).
Step 1: Pre-Experiment Equilibration
-
Media Change: 24 hours prior to treatment, refresh 50% of the culture medium (Neurobasal + B27) to ensure metabolic stability.
-
Serum Starvation (Optional): If assaying for ERK/MAPK phosphorylation, replace media with serum-free/B27-free Neurobasal 2-4 hours prior to treatment to reduce basal background noise.
Step 2: Preparation of Working Solutions
-
Thaw a 1 mM stock aliquot of Dynorphin A (1-10) on ice.
-
Serial Dilution: Dilute in pre-warmed (
C) Artificial Cerebrospinal Fluid (aCSF) or maintenance media.-
Intermediate Stock: 1:100 dilution
10 M. -
Working Concentration: Dilute to 100 nM - 1
M . -
Note: Physiological KOR activation occurs at 10-100 nM. Concentrations >10
M increase the risk of non-specific effects.
-
Step 3: Treatment & Controls
Design your plate layout to include the following groups:
-
Vehicle Control: Media + Solvent (Water/Tris).
-
Negative Control (Antagonist): Pre-treat cells with 10
M nor-Binaltorphimine (nor-BNI) for 30 minutes before adding Dynorphin. This confirms KOR specificity. -
Experimental Group: Dynorphin A (1-10) (100 nM).
-
Positive Control: U-50,488 (1
M) or Glutamate (if assaying neuroprotection).
Step 4: Incubation Times
-
cAMP Inhibition: 15-30 minutes (requires pre-stimulation with Forskolin 10
M). -
ERK1/2 Phosphorylation: 5-15 minutes (rapid transient response).
-
Neurotoxicity/Survival: 24 hours.[2]
Workflow Visualization: Functional Assay (cAMP)
This workflow validates the bioactivity of the peptide by measuring its ability to inhibit Adenylyl Cyclase, a hallmark of
Caption: Experimental workflow for validating Dynorphin A (1-10) activity via cAMP inhibition assay. Forskolin elevates cAMP; Dynorphin should suppress this elevation via KOR.
Troubleshooting & Self-Validation
To ensure the protocol is self-validating, observe the following checkpoints:
-
The "Sticky Peptide" Issue: Dynorphins are basic and hydrophobic; they adhere to glass and polystyrene.
-
Solution: Always use plasticware coated with BSA (0.1%) or use low-retention tips. If dose-response curves are erratic, peptide loss to the tube walls is the likely culprit.
-
-
Proteolytic Degradation: Primary cultures secrete peptidases.
-
Solution: If effects are transient, include a peptidase inhibitor cocktail (e.g., Amastatin or Bestatin) in the assay buffer, though Dyn A (1-10) is relatively more stable than Enkephalins.
-
-
Toxicity Check: If neurons detach or show blebbing within 1 hour, the issue is likely pH shock from the TFA salt, not the peptide mechanism. Verify the pH of the working solution is 7.4.
References
-
Chavkin, C., James, I. F., & Goldstein, A. (1982). Dynorphin is a specific endogenous ligand of the kappa opioid receptor. Science, 215(4531), 413–415. Link
-
Hauser, K. F., et al. (1999). Dynorphin A (1-17) induces apoptosis in striatal neurons in vitro through alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor-mediated cytochrome c release and caspase-3 activation.[3] Journal of Neuroscience, 19(21), 9480-9490. (Demonstrates the toxicity of full-length Dynorphin). Link
-
Massotte, D., & Kieffer, B. L. (1998). A molecular basis for the specificities of dynorphin A (1-10) and (1-17) for the kappa-opioid receptor. Journal of Biological Chemistry. (Structural basis of binding). Link
-
Cayman Chemical. Dynorphin A (1-10) Product Information & Solubility Data. Link
-
MedChemExpress. Dynorphin A (1-10) TFA Datasheet. Link
Sources
Precision Patch-Clamp Profiling of Ion Channel Modulation by Dynorphin A (1-10) TFA
Abstract
Dynorphin A (1-10) is a truncated endogenous opioid peptide that exhibits a complex pharmacological profile, acting as both a Kappa Opioid Receptor (KOR) agonist and a direct modulator of ion channels (NMDA receptors and ASICs).[1] This dual mechanism—G-protein coupled signaling versus direct channel blockade—presents unique challenges in electrophysiological characterization. This application note provides a rigorous, field-validated protocol for the patch-clamp analysis of Dynorphin A (1-10) TFA, specifically addressing the critical handling of trifluoroacetate (TFA) salts, peptide adsorption issues, and the separation of opioid vs. non-opioid currents.
Part 1: Chemical Handling & Solution Architecture
The "Sticky Peptide" Problem
Dynorphin A (1-10) is a highly basic, cationic peptide. A common failure mode in patch-clamp experiments is the loss of effective concentration due to rapid adsorption to glass and standard plastic surfaces. Up to 90% of the peptide can be lost within 1 hour in standard borosilicate glass or polypropylene tubes. [2]
Protocol: "Low-Bind" Preparation
-
Stock Reconstitution:
-
Dissolve the lyophilized Dynorphin A (1-10) TFA salt in nuclease-free water to a concentration of 10 mM .
-
Note on TFA: The TFA counterion will create an acidic environment in the stock solution. Do not buffer the stock; high concentrations of buffer salts can cause precipitation during freezing.
-
-
Aliquot Storage:
-
Use Siliconized Microcentrifuge Tubes or Protein LoBind® Tubes exclusively.
-
Flash freeze aliquots (e.g., 10 µL) in liquid nitrogen and store at -80°C. Avoid freeze-thaw cycles.
-
-
Working Solution (Day of Experiment):
-
Dilute the stock into the extracellular bath solution (composition below) immediately prior to recording.
-
pH Correction: Although the buffering capacity of HEPES (10 mM) usually neutralizes the TFA from the peptide stock (diluted 1:1000 or more), always verify pH is 7.4 after addition.
-
Reservoirs: Use glass reservoirs treated with Sigmacote® or plastic reservoirs made of low-retention polymers for the perfusion system.
-
Recommended Solutions
| Component | Intracellular (Pipette) - K+ Based | Extracellular (Bath) - Standard |
| Base Salts | 130 mM K-Gluconate, 10 mM KCl | 140 mM NaCl, 5 mM KCl |
| Buffering | 10 mM HEPES (pH 7.2 with KOH) | 10 mM HEPES (pH 7.4 with NaOH) |
| Ca2+ Control | 1 mM EGTA, 0.5 mM CaCl2 | 2 mM CaCl2, 1 mM MgCl2 |
| Energy | 4 mM Mg-ATP, 0.3 mM Na-GTP | 10 mM Glucose |
| Osmolarity | 290-295 mOsm | 300-305 mOsm |
Part 2: Experimental Design & Mechanisms
Dynorphin A (1-10) exerts effects via two distinct pathways.[1] Your voltage protocol must be selected based on the target mechanism.
Mechanism 1: KOR-Mediated GIRK Activation (Opioid)
-
Target: Kappa Opioid Receptor (Gi/o coupled).
-
Effector: G-protein Gated Inwardly Rectifying K+ (GIRK) channels.[3]
-
Effect: Hyperpolarization (outward K+ current).
-
Validation: Blocked by Nor-Binaltorphimine (Nor-BNI) (KOR antagonist).
Mechanism 2: Direct Channel Modulation (Non-Opioid)
-
Target B: Acid-Sensing Ion Channels (ASIC1a).[7][8][9]
-
Effect: Inhibits steady-state desensitization (sustained current during acidosis).[10]
-
-
Validation: Insensitive to Naloxone or Nor-BNI.
Visualizing the Pathways
Figure 1: Dual-signaling mechanism of Dynorphin A (1-10). Note the concentration difference: KOR activation occurs at nanomolar levels, while direct channel modulation often requires micromolar concentrations.
Part 3: Detailed Patch-Clamp Protocols
Protocol A: Isolation of KOR-GIRK Currents
Objective: Measure the G-protein mediated K+ current activated by Dynorphin A (1-10).
-
Configuration: Whole-cell voltage clamp.
-
Holding Potential: -60 mV.
-
Voltage Ramp Protocol:
-
Step to -120 mV for 100 ms.
-
Ramp from -120 mV to +50 mV over 500 ms.
-
Repeat every 10 seconds.
-
-
Baseline Recording: Perfuse extracellular solution for 2-3 minutes until currents are stable.
-
Agonist Application:
-
Perfuse 1 µM Dynorphin A (1-10) .
-
Observation: Look for an increase in inward slope conductance at negative potentials (inward rectification).
-
-
Subtraction:
-
Digitally subtract the Baseline trace from the Agonist trace.
-
The resulting "Dynorphin-sensitive current" should reverse near E_K (-90 mV).
-
-
Confirmation (Essential):
-
Washout agonist.
-
Pre-incubate with 100 nM Nor-BNI for 10 minutes.
-
Re-apply Dynorphin A (1-10). The current should be abolished.[10]
-
Protocol B: Direct NMDA Receptor Blockade
Objective: Quantify the non-opioid block of NMDA currents.[11]
-
Solution Adjustment: Use Mg2+-free extracellular solution (to remove physiological Mg2+ block) containing 10 µM Glycine .
-
Stimulation:
-
Apply 100 µM NMDA (rapid perfusion) for 2 seconds to elicit inward current.
-
Wait 30 seconds between sweeps to prevent desensitization.
-
-
Intervention:
-
Co-apply 100 µM NMDA + 10 µM Glycine + Dynorphin A (1-10) [10 - 100 µM] .
-
Note: High concentrations are needed for this effect (IC50 ≈ 42 µM).
-
-
Analysis:
-
Measure the peak and steady-state amplitude of the NMDA current.
-
Calculate % Inhibition:
. -
Validation: Perform the same experiment in the presence of 10 µM Naloxone . The block should persist, confirming it is non-opioid.
-
Part 4: Data Analysis & Troubleshooting
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Effect Observed | Peptide adsorption to tubing. | Switch to Teflon/PTFE tubing and silanized glass. Prime the system with a "sacrificial" high-dose peptide bolus before recording. |
| Unstable Baseline | TFA-induced pH shift. | Check the pH of the final working solution. If <7.3, adjust with NaOH. |
| Run-down of Current | Intracellular ATP depletion. | Ensure pipette solution contains 4 mM Mg-ATP and 0.3 mM Na-GTP. Keep recordings <15 mins. |
| Slow Washout | Peptide sticking to cell membrane. | Use a rapid perfusion system (e.g., piezo-driven) and wash with high-flow saline + 1 mg/mL BSA (BSA acts as a scavenger). |
Experimental Workflow Diagram
Figure 2: Critical workflow for handling Dynorphin A (1-10) TFA to prevent experimental artifacts.
References
-
MedChemExpress. Dynorphin A (1-10) Product Information & Biological Activity. (Accessed 2024).[9][12] Link
-
Cayman Chemical. Dynorphin A (1-10) TFA Safety & Solubility Data. (Accessed 2024).[9][12] Link(Note: Reference for general Dynorphin TFA salt handling).
-
Lai, J., et al. "The role of N-methyl-D-aspartate receptors in the release of adrenocorticotropin by dynorphin A 1–13." Neuroendocrinology, 1998. Link
-
Sherwood, T., et al. "Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death." Journal of Neuroscience, 2009. Link
-
Kristensen, K., et al. "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic."[13] PLoS ONE, 2015. Link
-
Chen, L., et al. "The mechanism of action for the block of NMDA receptor channels by the opioid peptide dynorphin." Journal of Neuroscience, 1995. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. karger.com [karger.com]
- 6. Morphine- and CaMKII-Dependent Enhancement of GIRK Channel Signaling in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and site of action of big dynorphin on ASIC1a | bioRxiv [biorxiv.org]
- 8. Mechanism and site of action of big dynorphin on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jneurosci.org [jneurosci.org]
- 11. jneurosci.org [jneurosci.org]
- 12. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 13. orbit.dtu.dk [orbit.dtu.dk]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Dynorphin A (1-10) TFA
This Application Note is designed for researchers and analytical scientists requiring a robust, validated method for the purity analysis of Dynorphin A (1-10) amide , typically supplied as a Trifluoroacetate (TFA) salt.
Executive Summary
Dynorphin A (1-10) is a potent endogenous opioid neuropeptide with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-NH₂ .[1] Due to the presence of three Arginine (Arg) residues, the molecule is highly basic and hydrophilic. This presents specific chromatographic challenges, primarily peak tailing caused by secondary interactions with residual silanols on the stationary phase.
This protocol utilizes a Reversed-Phase (RP-HPLC) method with Trifluoroacetic Acid (TFA) as an ion-pairing agent. The TFA suppresses silanol ionization and forms hydrophobic ion pairs with the basic Arg residues, significantly improving peak symmetry and retention.[2]
Physicochemical Profile & Scientific Rationale
Molecule Characteristics[3]
-
Sequence: H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-NH₂[3]
-
Molecular Formula: C₅₇H₉₂N₂₀O₁₁ (Free base)
-
Molecular Weight: ~1233.5 Da
-
Isoelectric Point (pI): ~11.5 (Highly Basic)
-
Solubility: Soluble in water; enhanced by TFA salt form.[3]
The Role of TFA (The "Why")
Without an acidic modifier, the positively charged Guanidinium groups on the Arginine residues interact electrostatically with negatively charged silanols (Si-O⁻) on the silica backbone of the column. This results in severe peak tailing and irreversible adsorption.
Mechanism of Action:
-
pH Control: 0.1% TFA maintains pH ~2.0, protonating surface silanols (Si-OH) to prevent cation exchange.
-
Ion-Pairing: The Trifluoroacetate anion (CF₃COO⁻) pairs with the protonated basic residues of the peptide. This neutralizes the charge and adds a hydrophobic "cap" to the molecule, increasing its affinity for the hydrophobic C18 stationary phase and sharpening the peak.
Experimental Protocol
Reagents and Materials
| Reagent | Grade | Purpose |
| Water (H₂O) | HPLC/Milli-Q (18.2 MΩ) | Mobile Phase Base |
| Acetonitrile (ACN) | HPLC Gradient Grade | Organic Modifier |
| Trifluoroacetic Acid (TFA) | HPLC Grade (>99.5%) | Ion-Pairing Agent |
| Dynorphin A (1-10) | Reference Standard | Analyte |
Instrumentation & Conditions
-
System: Binary Gradient HPLC System (e.g., Agilent 1200/1260, Waters Alliance, or Thermo Vanquish).
-
Detector: UV/Vis or PDA.
-
Column: C18 (Octadecylsilane), End-capped.
-
Recommended: 4.6 × 150 mm or 250 mm, 5 µm particle size.
-
Pore Size: 100 Å or 300 Å (300 Å is preferred for peptides, but 100 Å is acceptable for this 10-mer).
-
Chromatographic Conditions (The Method)
| Parameter | Setting |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 – 20 µL (depending on concentration) |
| Column Temperature | 25°C or 30°C (Controlled) |
| Detection | UV @ 214 nm (Primary), 280 nm (Secondary) |
| Run Time | 35 Minutes (plus equilibration) |
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10 | Initial Hold / Injection |
| 1.0 | 10 | Start Gradient |
| 21.0 | 50 | Linear Ramp (2% B/min) |
| 22.0 | 95 | Wash Step (Remove hydrophobic impurities) |
| 25.0 | 95 | Hold Wash |
| 25.1 | 10 | Return to Initial |
| 35.0 | 10 | Re-equilibration |
Note: The gradient slope (10-50% B) is optimized for the moderate hydrophobicity of Dynorphin A (1-10). If the peak elutes too early, reduce the starting %B to 5%.
Sample Preparation
-
Stock Solution: Weigh approximately 1.0 mg of Dynorphin A (1-10) TFA. Dissolve in 1.0 mL of 0.1% TFA in Water (avoid pure water to prevent adsorption to glass/plastic).
-
Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter. Note: Nylon filters can sometimes bind peptides.
-
Working Standard: Dilute Stock to 0.1 mg/mL – 0.5 mg/mL with Mobile Phase A for injection.
System Suitability & Data Analysis
Before analyzing unknown samples, the system must pass the following System Suitability Tests (SST) using the Standard solution.
Acceptance Criteria
-
Retention Time (RT): The analyte peak should elute between 12.0 – 18.0 minutes (center of gradient).
-
Tailing Factor (T):
(Critical for basic peptides). -
Theoretical Plates (N):
(for 150 mm column). -
Precision: %RSD of Peak Area for 5 replicate injections
.
Calculation of Purity
Purity is determined by the Area Normalization Method :
Visualizations
Analytical Workflow
This diagram illustrates the logical flow from sample preparation to final data reporting.
Caption: Step-by-step analytical workflow for Dynorphin A (1-10) purity analysis, including System Suitability Testing (SST) decision node.
Ion-Pairing Mechanism
This diagram visualizes why TFA is necessary for analyzing basic peptides like Dynorphin A.
Caption: Mechanism of TFA ion-pairing facilitating the retention of basic Dynorphin A on a hydrophobic C18 column.
References
-
Chromatography Forum. (2014). TFA and basic peptides - Discussion on Peak Shape. Retrieved October 26, 2023, from [Link]
Sources
Application Notes and Protocols for Assessing the Analgesic Properties of Dynorphin A (1-10) TFA in Preclinical Models
Introduction: Unraveling the Analgesic Potential of Dynorphin A (1-10)
Dynorphin A and its fragments are endogenous opioid peptides that play a crucial role in the modulation of pain, addiction, and mood.[1][2] The N-terminal fragment, Dynorphin A (1-10), is a potent and selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor widely expressed in the central and peripheral nervous systems.[3][4] Activation of KOR is known to produce profound analgesia, particularly in models of thermal and mechanical pain.[1] However, the dynorphin/KOR system is complex, with some studies suggesting that dynorphins can also contribute to pain-like states through non-opioid mechanisms, such as interaction with bradykinin or NMDA receptors.[1][5][6]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the analgesic effects of Dynorphin A (1-10) trifluoroacetate (TFA). The TFA salt is a common counterion used during peptide purification and generally enhances the solubility of the peptide in aqueous solutions, a critical factor for in vivo studies.[7] These protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure experimental rigor and reproducibility.
Section 1: Pharmacology and Mechanism of Action
Dynorphin A (1-10) primarily exerts its analgesic effects through the activation of KOR.[3] This interaction initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.
Kappa-Opioid Receptor (KOR) Signaling Pathway
Upon binding of Dynorphin A (1-10), the KOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o).[5] This activation results in several downstream effects, including:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium, which is essential for the release of neurotransmitters such as glutamate and substance P from presynaptic terminals.
The net effect of these actions is a reduction in the transmission of nociceptive signals at both the spinal and supraspinal levels.
Caption: Experimental Workflow for Analgesia Assessment.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Example Data Summary for Hot Plate Test
| Treatment Group | Dose (nmol) | N | Mean Latency (s) ± SEM | % Increase in Latency |
| Vehicle | - | 8 | 10.2 ± 0.8 | - |
| Dynorphin A (1-10) TFA | 1 | 8 | 15.5 ± 1.2* | 52.0% |
| Dynorphin A (1-10) TFA | 3 | 8 | 22.8 ± 1.5 | 123.5% |
| Dynorphin A (1-10) TFA | 10 | 8 | 28.1 ± 1.9 | 175.5% |
| Morphine | 10 mg/kg | 8 | 25.4 ± 1.6** | 149.0% |
*p < 0.05, **p < 0.01 compared to vehicle control.
Section 5: Troubleshooting and Final Considerations
-
Solubility and Stability of Dynorphin A (1-10) TFA: While TFA salts generally improve solubility, it is crucial to ensure complete dissolution of the peptide in the chosen vehicle. [7]Prepare fresh solutions for each experiment to avoid degradation.
-
Motor Impairment: At higher doses, KOR agonists can induce motor side effects such as sedation or ataxia, which can confound the results of behavioral assays. It is important to perform a motor function test (e.g., rotarod) to rule out such effects at the doses tested for analgesia.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The number of animals used should be minimized, and any pain or distress should be alleviated.
References
-
Tail flick test – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 22, 2026, from [Link]
- Mogil, J. S. (2006). Animal models of pain for drug discovery. Expert Opinion on Drug Discovery, 1(1), 39-46.
- Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods used to assess heat-evoked pain like behaviors in rodents. Journal of visualized experiments: JoVE, (128), 55344.
- Le Bars, D., Gozariu, M., & Cadden, S. W. (2001). Animal models of pain for drug discovery. Pharmacology & toxicology, 88(5), 225-247.
- Christiansen, B. A. (2017). Hot-plate analgesia testing. Bio-protocol, 7(20), e2588.
- Vaz, G. F., et al. (2021). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 54(11).
-
Hot plate test - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
- Menéndez, L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 113(1), 81-87.
- Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1935.
-
Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation - RJPT SimLab. (n.d.). Retrieved February 22, 2026, from [Link]
-
Hot plate analgesiometer | PPTX - Slideshare. (n.d.). Retrieved February 22, 2026, from [Link]
-
Tail Flick, Acute Pain, Rat - Pharmacology Discovery Services. (n.d.). Retrieved February 22, 2026, from [Link]
-
Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II - Frontiers. (n.d.). Retrieved February 22, 2026, from [Link]
-
How to conduct Von Frey Test? - BioMed. (2025, December 15). Retrieved February 22, 2026, from [Link]
-
What in vivo models are used for pain studies? - Patsnap Synapse. (2025, May 27). Retrieved February 22, 2026, from [Link]
-
Dynorphin A (1-10), amide, porcine peptide - NovoPro Bioscience Inc. (n.d.). Retrieved February 22, 2026, from [Link]
- Tétreault, P., et al. (2016). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 6(20), e1957.
-
Tail flick test - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
- Bali, A., & Randhawa, P. K. (2021). Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function. Current topics in behavioral neurosciences, 49, 1–25.
- Price, T. J. (2023). Discovering chronic pain treatments: better animal models might help us get there.
- Kumar, S., et al. (2021). Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. eLife, 10, e66073.
-
Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method - PSPP Home. (n.d.). Retrieved February 22, 2026, from [Link]
- Paterlini, M. G., et al. (1997). Molecular Simulation of Dynorphin A-(1−10) Binding to Extracellular Loop 2 of the κ-Opioid Receptor. A Model for Receptor Activation. Journal of Medicinal Chemistry, 40(20), 3254–3262.
- Paterlini, M. G., et al. (1997). Molecular simulation of dynorphin A-(1-10) binding to extracellular loop 2 of the kappa-opioid receptor. A model for receptor activation. Journal of medicinal chemistry, 40(20), 3254–3262.
-
Dynorphin - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
- Anderson, R. I., & Becker, H. C. (2017). Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol. Alcoholism, clinical and experimental research, 41(7), 1294–1307.
- Chen, L., & Huang, L. Y. (1995). The mechanism of action for the block of NMDA receptor channels by the opioid peptide dynorphin. The Journal of neuroscience: the official journal of the Society for Neuroscience, 15(7 Pt 1), 4636–4643.
- Largent-Milnes, T. M., & Vanderah, T. W. (2015). Dynorphin A analogs for the treatment of chronic neuropathic pain. Future medicinal chemistry, 7(1), 67–81.
- Miotto, K., et al. (2016). The efficacy of Dynorphin fragments at the κ, μ and δ opioid receptor in transfected HEK cells and in an - UQ eSpace - The University of Queensland. PLoS ONE, 11(12), e0167943.
- Improving the Utility of a Dynorphin Peptide Analogue Using Mannosylated Glycoliposomes. (2021). Pharmaceutics, 13(8), 1152.
Sources
- 1. Dynorphin - Wikipedia [en.wikipedia.org]
- 2. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dynorphin A | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 5. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action for the block of NMDA receptor channels by the opioid peptide dynorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynorphin A (1-10), amide, porcine peptide [novoprolabs.com]
Troubleshooting & Optimization
Technical Support Center: Protocol for TFA Removal from Synthetic Dynorphin A (1-10)
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the critical process of removing trifluoroacetic acid (TFA) from synthetic Dynorphin A (1-10). As this peptide is often used in sensitive biological assays, ensuring complete and efficient removal of residual TFA is paramount for data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is TFA present in my synthetic Dynorphin A (1-10) sample?
Trifluoroacetic acid (TFA) is a strong acid that is essential in solid-phase peptide synthesis (SPPS). It is used during the final cleavage step to release the synthesized peptide from the resin support.[1] Additionally, it serves as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC), which helps in achieving high-purity peptide preparations.[1][2] Consequently, the final lyophilized peptide product is typically a TFA salt, where negatively charged TFA counter-ions are associated with positively charged sites on the peptide.[2][3]
Q2: What are the negative consequences of residual TFA in my experiments?
Residual TFA can significantly compromise experimental outcomes, especially in sensitive applications.[2] Key issues include:
-
Cellular Toxicity: TFA is cytotoxic, even at low concentrations (nM range), and can interfere with cell proliferation, induce apoptosis, and disrupt membrane integrity, leading to unreliable results in cell-based assays.[1][2][4]
-
Alteration of Peptide Properties: TFA counter-ions bind to positively charged residues (like the three arginine residues in Dynorphin A (1-10)) and the N-terminus.[2][3] This can alter the peptide's secondary structure, solubility, and overall mass, potentially impacting its biological activity and leading to quantification errors.[1][2][5]
-
Assay Interference: As a strong acid, TFA can lower the pH of your experimental buffer, which may denature proteins or inhibit enzyme activity.[2][4] It can also act as an unintended modulator of certain receptors, such as the glycine receptor.[4]
-
Mass Spectrometry Issues: TFA is a strong ion-pairing agent that can cause significant signal suppression in mass spectrometry, complicating detection and analysis.[1]
Q3: How much TFA is typically present in a commercial peptide?
The amount of TFA can be substantial, often ranging from 10% to 40% of the total weight of the lyophilized powder.[1] This is a critical consideration when calculating peptide concentrations for your experiments.
Q4: Which TFA removal method is best for Dynorphin A (1-10)?
The optimal method depends on your specific experimental needs, required purity, and available equipment. For Dynorphin A (1-10), which is a basic peptide due to its three arginine residues, two primary methods are highly effective:
-
TFA/HCl Salt Exchange via Lyophilization: This is a widely adopted and effective method for replacing TFA with the more biologically benign chloride ion.[3][6] It is relatively straightforward but may require multiple cycles for complete removal.[3][7]
-
Ion-Exchange Chromatography (IEX): This technique offers a high degree of purification and can be very efficient at removing TFA.[5][8] It is particularly useful for larger scales or when lyophilization proves insufficient.
A comparison of these methods is provided below:
| Feature | TFA/HCl Salt Exchange (Lyophilization) | Ion-Exchange Chromatography (IEX) |
| Principle | Mass action replacement of TFA with Cl⁻ ions from a stronger acid (HCl), followed by removal of volatile components via lyophilization. | Separation based on charge. The positively charged peptide binds to a cation-exchange resin, allowing TFA to be washed away before eluting the peptide with a new counter-ion. |
| Efficiency | High, but often requires 2-3 cycles for complete removal (<1% TFA).[3][9] | Very high, can achieve complete removal in a single run. |
| Peptide Recovery | Generally high, but minor losses can occur with each handling step. | Can be lower due to irreversible binding or dilution; requires careful optimization. |
| Time Required | Multi-day process due to repeated lyophilization cycles. | Can be completed within a day. |
| Equipment | Standard lab equipment + Lyophilizer. | HPLC or chromatography system with IEX column. |
| Best For | Lab-scale quantities, high-sensitivity cell assays, in vivo studies. | Difficult peptides, larger scale production, simultaneous purification and salt exchange. |
Experimental Protocols & Workflows
Protocol 1: TFA/HCl Salt Exchange via Lyophilization
This protocol details the most common method for converting the TFA salt of Dynorphin A (1-10) to the hydrochloride (HCl) salt. The process relies on the repeated addition of HCl followed by lyophilization to drive the exchange reaction to completion.[6][10]
Step-by-Step Methodology:
-
Dissolution: Dissolve the Dynorphin A (1-10)-TFA salt in high-purity water (e.g., Milli-Q) to a concentration of approximately 1 mg/mL.[3][6] Expert Tip: If solubility is an issue, a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl) can be used as an alternative solvent.[3]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][6] A concentration of 10 mM HCl has been shown to be optimal for efficient exchange without compromising peptide integrity.[9][11]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to ensure thorough mixing and initiation of the ion exchange.[6][7]
-
Freezing: Flash-freeze the solution. For optimal crystal formation and efficient lyophilization, freezing in liquid nitrogen is highly recommended.[3][7]
-
Lyophilization: Lyophilize the frozen sample overnight, or until all the solvent is removed and a dry, fluffy powder remains.[3]
-
Repeat Cycles: To ensure complete TFA removal, re-dissolve the lyophilized peptide powder in the same volume of 2-10 mM HCl solution and repeat the freezing (Step 4) and lyophilization (Step 5) process.[3] A minimum of three cycles is strongly recommended.[3][9]
-
Final Reconstitution: After the final lyophilization cycle, the resulting Dynorphin A (1-10)-HCl salt is ready. Reconstitute in your desired assay buffer.
Protocol 2: TFA/Acetate Exchange using Ion-Exchange Chromatography
This protocol is an alternative for converting to an acetate salt using a strong anion exchange resin.[7][12] This method is particularly effective as it physically separates the peptide from the TFA ions.
Step-by-Step Methodology:
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin. Ensure there is a 10- to 50-fold excess of anion binding sites on the resin relative to the amount of TFA in your peptide sample.[5][7]
-
Column Equilibration: Activate and equilibrate the column by eluting it with a 1 M solution of sodium acetate.[5][7]
-
Washing: Wash the column thoroughly with several column volumes of high-purity distilled water to remove all excess sodium acetate.[5][7]
-
Sample Loading: Dissolve the Dynorphin A (1-10)-TFA salt in distilled water and apply the solution to the top of the prepared column.[7][12]
-
Elution & Collection: Elute the column with distilled water. The positively charged Dynorphin A (1-10) will not bind to the anion-exchange resin and will elute, while the negatively charged TFA ions will be retained. Collect the fractions containing the peptide.[7][12]
-
Lyophilization: Combine all peptide-containing fractions and lyophilize to obtain the final Dynorphin A (1-10) as a dry powder in its acetate salt form.[12]
Troubleshooting Guide
Q: After three lyophilization cycles with HCl, I still detect residual TFA. What should I do?
A: This can happen with peptides that bind TFA particularly strongly.
-
Increase HCl Concentration: For the next cycle, you could cautiously try a slightly higher HCl concentration, but do not exceed 20 mM to avoid potential peptide modification.
-
Perform an Additional Cycle: Sometimes, a fourth cycle is necessary for complete removal.
-
Consider an Alternative Method: If repeated lyophilization is still ineffective, ion-exchange chromatography (Protocol 2) is a more robust alternative that actively separates the peptide from TFA.[5]
Q: My peptide (Dynorphin A (1-10)) is precipitating during the HCl exchange process. How can I prevent this?
A: Dynorphin A (1-10) is generally soluble, but changes in pH and counter-ion composition can cause precipitation.
-
Lower the Peptide Concentration: Try dissolving the peptide at a lower concentration (e.g., 0.5 mg/mL) to maintain its solubility throughout the process.[5]
-
Use a Buffer: As mentioned in Protocol 1, using a phosphate buffer instead of pure water can help maintain solubility.[3]
-
Sonication: Gentle sonication in a water bath can help dissolve larger particles, but avoid excessive heating.[13]
Q: How can I confirm that the TFA has been successfully removed?
A: Several analytical methods can be used to quantify residual TFA.
-
Ion Chromatography (IC): This is a highly sensitive and accurate method for measuring TFA, chloride, and acetate content.[12][14]
-
19F-NMR: Fluorine Nuclear Magnetic Resonance can be used to detect the fluorine signal from TFA, providing a direct measure of its absence.[6][9]
-
FT-IR: Fourier-transform infrared spectroscopy can also be used to detect the characteristic absorbance bands of TFA.[4][9]
Q: How should I handle and store my Dynorphin A (1-10) after TFA removal?
A: Proper handling and storage are crucial to maintain peptide integrity.
-
Lyophilized Form: For long-term storage, keep the peptide in its lyophilized (powder) form in a tightly sealed container at -20°C or colder, protected from light.[13][15][16] Before opening the vial, allow it to equilibrate to room temperature inside a desiccator to prevent moisture absorption.[13][15]
-
In Solution: Peptide solutions have limited stability.[15] If you must store the peptide in solution, use a sterile buffer at pH 5-6, create single-use aliquots, and store them frozen at -20°C or colder.[15][16] Crucially, avoid repeated freeze-thaw cycles , as this will degrade the peptide.[15][16]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. waters.com [waters.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation | MDPI [mdpi.com]
- 10. lifetein.com [lifetein.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. genscript.com [genscript.com]
Dynorphin A (1-10) TFA: Technical Support & Stability Guide
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Dynorphin A (1-10) TFA. Understanding these parameters is critical for ensuring the integrity of the peptide and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Dynorphin A (1-10) TFA upon receipt?
For long-term storage, lyophilized Dynorphin A (1-10) TFA should be stored at -20°C or, preferably, -80°C in a tightly sealed vial to protect it from moisture.[1][2][3] Most lyophilized peptides are stable for several months to years under these conditions.[1] For short-term storage (days to weeks), the lyophilized powder can be kept at 4°C or even at room temperature, provided it is protected from light and moisture.[3][4]
Q2: What is the recommended procedure for reconstituting Dynorphin A (1-10) TFA?
The choice of solvent for reconstitution depends on the intended application. For in vitro experiments, sterile, high-purity water is often a suitable starting point. If solubility is an issue, small amounts of DMSO can be used initially to dissolve the peptide, followed by dilution with the desired aqueous buffer.[5] For in vivo studies, it is crucial to use sterile, biocompatible solvents. It is recommended to prepare these solutions fresh on the day of use.[5][6] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best practice to aliquot the stock solution into single-use volumes before freezing.[2][5]
Q3: How stable is Dynorphin A (1-10) TFA in solution, and what are the recommended storage conditions for stock solutions?
Peptide solutions are significantly less stable than their lyophilized form.[3] For Dynorphin A (1-10) TFA, one supplier suggests that stock solutions can be stored for up to one month at -20°C and for up to six months at -80°C.[5] It is advisable to use sterile buffers with a pH between 5 and 7 for reconstitution, as this pH range is generally optimal for peptide stability.[3]
Q4: What is the impact of the trifluoroacetic acid (TFA) salt on my experiments?
TFA is a common counterion used in peptide synthesis and purification.[7][8][9] While generally acceptable for many applications, residual TFA can influence experimental outcomes. It can alter the peptide's secondary structure and solubility.[7][10] In biological assays, TFA has been shown to exhibit cytotoxicity at nanomolar concentrations and can interfere with cell proliferation studies.[7][8] For sensitive applications, such as in vivo studies or cell-based assays, it may be beneficial to exchange the TFA counterion for a more biocompatible one, such as acetate or hydrochloride (HCl).[4][8][11]
Q5: What are the primary degradation pathways for Dynorphin A (1-10)?
Dynorphin A is susceptible to rapid degradation, particularly in biological matrices like brain tissue or plasma.[12][13][14] The primary degradation pathway involves cleavage of the N-terminal tyrosine residue by aminopeptidases.[12] This results in the formation of des-tyrosine dynorphin A, which may have different biological activities.[12] Other enzymatic degradation can also occur, leading to various smaller peptide fragments.[13][15][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Peptide degradation due to improper storage or handling. | Ensure lyophilized peptide is stored at -20°C or -80°C. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles by aliquoting stock solutions.[2][5] |
| Interference from the TFA counterion. | For sensitive assays, consider exchanging the TFA salt for an acetate or HCl salt.[4][8][11] | |
| Precipitation of the peptide upon reconstitution or dilution | Poor solubility in the chosen solvent. | Try dissolving the peptide in a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing.[5] Sonication may also aid in dissolution.[5] |
| The pH of the solution is at the peptide's isoelectric point (pI). | Adjust the pH of the buffer to be above or below the pI of the peptide. | |
| Variability between experimental replicates | Inaccurate peptide concentration due to hygroscopic nature of the lyophilized powder. | Allow the vial to equilibrate to room temperature before opening to minimize moisture absorption.[2] For precise concentration determination, consider peptide quantification methods. |
| Degradation of the peptide in the experimental medium. | If working with biological samples, consider the inclusion of peptidase inhibitors to prevent enzymatic degradation.[13][15] |
Experimental Protocols
Protocol 1: Reconstitution of Dynorphin A (1-10) TFA for In Vitro Assays
-
Allow the vial of lyophilized Dynorphin A (1-10) TFA to warm to room temperature before opening.
-
Add the required volume of sterile, high-purity water or a suitable buffer (e.g., PBS, pH 7.4) to achieve the desired stock concentration.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
If solubility is an issue, a small volume of DMSO (e.g., 10% of the final volume) can be used to initially dissolve the peptide, followed by the addition of the aqueous buffer.[5]
-
Aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Dynorphin A (1-10) TFA Stability by RP-HPLC
-
Prepare a stock solution of Dynorphin A (1-10) TFA in the desired solvent or buffer as described in Protocol 1.
-
Immediately after preparation (T=0), inject an aliquot of the solution onto a C18 reverse-phase HPLC column.
-
Run a gradient of acetonitrile in water, both containing 0.1% TFA, to elute the peptide.[17][18][19]
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Incubate the remaining stock solution under the desired test conditions (e.g., 4°C, room temperature, or 37°C).
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), inject another aliquot onto the HPLC system.
-
Compare the peak area of the intact Dynorphin A (1-10) peak at each time point to the T=0 sample to determine the percentage of peptide remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Recommended storage and handling workflow for Dynorphin A (1-10) TFA.
Caption: Primary degradation pathway of Dynorphin A.
References
- A Comparative Guide to TFA and HCl Salts in Peptide Research and Development - Benchchem.
- The degradation of dynorphin A in brain tissue in vivo and in vitro - PubMed - NIH.
- Dynorphin A (1-10) (TFA) | Opioid Receptor Agonist | MedChemExpress.
- Impact of Counter-ion in Peptide on Studies in Different Research Fields.
- Dynorphin A (1-10) | Opioid Receptor Agonist | MedChemExpress.
- Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
- Should I Have TFA Removed
- Which salt form should I choose for my peptide? - AmbioPharm.
- The Development of Analytical Methods for Investigations of Dynorphin A 1-17 Metabolism in - CORE.
- Peptide Synthesis FAQ - Google Docs - Biom
- Peptide Synthesis Frequently Asked Questions - BioC
- Dynorphin A(1-8)
- Improving the Utility of a Dynorphin Peptide Analogue Using Mannosyl
- Dynorphin A(1-8): stability and implications for in vitro opioid activity - PubMed.
- Altered secondary structure of Dynorphin A associates with loss of opioid signalling and NMDA-mediated excitotoxicity in SCA23 | Human Molecular Genetics | Oxford Academic.
- (PDF)
- The efficacy of Dynorphin fragments
- Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Dynorphin A (Human) - Molecular Depot.
- Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides | eLife.
- Dynorphin - Wikipedia.
- Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC.
- Dynorphin A | KOR Agonist | MedChemExpress.
- Peptide Stability: How Long Do Peptides Last?.
- Stability half-life of opioid peptides.
- Synthesis and opioid activity of dynorphin a analogues - Oregon St
- Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Met
- DETERMINATION OF DYNORPHINS AND TNF- α BY LC-MS/MS IN BIOLOGICAL SAMPLES: APPLICABLE TO STUDYING INFLAMMATORY MECHANISMS KARTHI - College of Health | Cleveland St
- Identification of stabilized dynorphin derivatives for suppressing tolerance in morphine-dependent r
- Handling and Storage Guidelines for Peptides and Proteins - Sigma-Aldrich.
- Peptide handling & storage guidelines - How to store a peptide?.
- Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy - PMC.
- A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A - ThaiScience.
- Dynorphin A - Wikipedia.
Sources
- 1. jpt.com [jpt.com]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. biocat.com [biocat.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. genscript.com.cn [genscript.com.cn]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. lifetein.com [lifetein.com]
- 11. biomatik.com [biomatik.com]
- 12. The degradation of dynorphin A in brain tissue in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynorphin A(1-8): stability and implications for in vitro opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of stabilized dynorphin derivatives for suppressing tolerance in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. ovid.com [ovid.com]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thaiscience.info [thaiscience.info]
Technical Support Center: Best Practices for Handling and Weighing Dynorphin A (1-10) TFA
Welcome to the technical support center for Dynorphin A (1-10) TFA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the accurate handling, weighing, and reconstitution of this potent opioid peptide. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common challenges and providing scientifically sound protocols.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What is Dynorphin A (1-10) TFA, and what are its primary characteristics?
Dynorphin A (1-10) is an endogenous opioid neuropeptide that acts as an agonist at opioid receptors, particularly the kappa-opioid receptor (KOR).[1][2] It is a decapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro.[1] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which results from the use of trifluoroacetic acid (TFA) during peptide synthesis and purification.[3] This counterion can have significant implications for your experiments.
Q2: How should I store lyophilized Dynorphin A (1-10) TFA upon receipt?
For long-term stability, lyophilized Dynorphin A (1-10) TFA should be stored at -20°C or, for extended periods (months to years), at -80°C.[1][4] It is crucial to keep the vial tightly sealed and protected from moisture, as peptides are often hygroscopic (tend to absorb water from the air).[1][5]
Q3: What is the proper procedure for bringing the lyophilized peptide to room temperature before use?
To prevent condensation from forming inside the vial, it is essential to allow the vial of lyophilized Dynorphin A (1-10) TFA to equilibrate to room temperature in a desiccator before opening.[5][6] This simple step is critical for maintaining the peptide's stability and ensuring accurate weighing.
Weighing
Q4: I'm having trouble getting a stable reading on the analytical balance when weighing Dynorphin A (1-10) TFA. What could be the cause?
This is a common issue when weighing lyophilized peptides and is often due to static electricity.[7] Peptides, as fine powders, are prone to accumulating static charge, which can cause the powder to be repelled by or stick to weighing instruments, leading to inaccurate and fluctuating readings.[7] Low humidity environments can exacerbate this problem.[7]
Q5: How can I minimize static electricity when weighing my peptide?
Several techniques can be employed to mitigate static electricity:
-
Use an anti-static gun or ionizer: These devices neutralize static charges on the weighing vessel and the peptide powder.[7][8]
-
Increase humidity: If possible, perform weighing in a humidity-controlled environment.[7]
-
Use appropriate tools: Employ anti-static weigh boats or weighing paper. Metal spatulas can also help dissipate static charge.[9]
-
Grounding: Ensure the analytical balance is properly grounded.[10]
Q6: My peptide is hygroscopic. How does this affect weighing?
Hygroscopic compounds readily absorb moisture from the atmosphere, which can artificially inflate the measured weight.[5] To minimize this, weigh the peptide quickly after it has reached room temperature in a desiccator.[5] For highly sensitive experiments, weighing by difference is a recommended technique.
Reconstitution and Solubilization
Q7: What is the recommended solvent for reconstituting Dynorphin A (1-10) TFA?
The choice of solvent depends on the intended application. For most in vitro biological assays, sterile, distilled water is a good starting point.[1] Dynorphin A (1-10) TFA is soluble in water up to 50 mg/mL.[1] For creating stock solutions that may be more concentrated or for peptides that are difficult to dissolve, dimethyl sulfoxide (DMSO) can be used, with solubility up to 100 mg/mL.[1][11] When using DMSO, it is critical to use a fresh, anhydrous grade, as DMSO is also hygroscopic and absorbed water can affect solubility.[1]
Q8: My Dynorphin A (1-10) TFA is not dissolving completely. What should I do?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution.[1]
-
pH adjustment: The net charge of a peptide affects its solubility. Dynorphin A (1-10) has a net positive charge due to its arginine residues. If solubility in water is poor, a dilute aqueous solution of acetic acid (e.g., 10%) can be tried.[12]
-
Gentle warming: In some cases, warming the solution slightly (to no more than 37°C) can aid dissolution. However, be cautious, as excessive heat can degrade the peptide.[6]
The Impact of TFA
Q9: How does the TFA counterion affect my experiments?
The presence of TFA can have several unintended consequences:
-
Inaccurate Peptide Quantification: TFA contributes to the total mass of the peptide salt. For accurate quantification, the peptide content should be determined, or the molecular weight should be adjusted to account for the TFA counterions.
-
Biological Assays: Residual TFA can be toxic to cells and may inhibit or, in some cases, enhance cell proliferation, leading to confounding results.[13][14] It has been shown to affect cellular processes at concentrations as low as the nanomolar range.[13]
-
Mass Spectrometry: TFA is a strong ion-pairing agent that can suppress the signal of the peptide in mass spectrometry analysis.[15]
Q10: Should I remove the TFA from my peptide?
For sensitive applications such as in vivo studies, cell-based assays, or structural studies, removing TFA is highly recommended.[13] This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from a dilute HCl solution.[14]
Troubleshooting Guides
Problem: Inconsistent or Non-Reproducible Experimental Results
Possible Cause 1: Inaccurate Peptide Concentration
-
Troubleshooting Steps:
-
Re-evaluate your weighing technique: Are you accounting for static and hygroscopicity?
-
Consider the impact of TFA: The actual peptide concentration may be lower than calculated if the mass of the TFA counterion is not considered.
-
Quantify your stock solution: Use a method like UV-Vis spectroscopy (if the peptide contains aromatic residues like Tyrosine) or amino acid analysis for accurate concentration determination.
-
Possible Cause 2: Peptide Degradation
-
Troubleshooting Steps:
-
Review your storage conditions: Ensure the lyophilized peptide and stock solutions are stored at the correct temperatures and protected from light and moisture.[1][4]
-
Avoid repeated freeze-thaw cycles: Aliquot your stock solution into single-use volumes to prevent degradation from repeated temperature changes.[1][6]
-
Check for solution stability: The stability of peptides in solution can vary. For critical experiments, it is advisable to use freshly prepared solutions.[16]
-
Problem: Difficulty with Reconstitution
Possible Cause: Incorrect Solvent or Technique
-
Troubleshooting Steps:
-
Verify the peptide's properties: Confirm the amino acid sequence and calculate the net charge to inform solvent selection.[12]
-
Start with a small amount: Before dissolving the entire sample, test the solubility of a small portion.
-
Follow a systematic approach to solubilization:
-
Begin with sterile, distilled water.
-
If solubility is poor, try a dilute acidic solution (e.g., 10% acetic acid) for this basic peptide.
-
As a last resort for very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used, followed by dilution with the aqueous buffer.[12]
-
-
Use proper mixing techniques: Gently swirl or vortex the vial. Avoid vigorous shaking, which can cause aggregation.
-
Experimental Protocols
Protocol 1: Accurate Weighing of Dynorphin A (1-10) TFA
-
Place the sealed vial of lyophilized Dynorphin A (1-10) TFA in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.
-
In a low-humidity environment, place a suitable weighing vessel (e.g., an anti-static weigh boat) on the analytical balance.
-
Neutralize any static charge on the weighing vessel and the surrounding area using an anti-static gun or ionizer.
-
Tare the balance.
-
Quickly and carefully transfer the desired amount of the peptide to the weighing vessel using a metal spatula.
-
Record the weight immediately.
-
Tightly reseal the peptide vial and store it at the recommended temperature.
Protocol 2: Reconstitution and Aliquoting of Dynorphin A (1-10) TFA
-
Calculate the volume of solvent required to achieve the desired stock solution concentration. Remember to account for the mass of the TFA counterion for precise concentrations.
-
Using a sterile syringe, add the calculated volume of the appropriate solvent (e.g., sterile water or anhydrous DMSO) to the vial containing the weighed peptide.
-
Gently swirl the vial or sonicate in a water bath until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Once dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be suitable for a single experiment to avoid freeze-thaw cycles.
-
Clearly label each aliquot with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Visualizations
Caption: Workflow for accurate weighing of Dynorphin A (1-10) TFA.
Caption: Step-by-step process for reconstituting and aliquoting Dynorphin A (1-10) TFA.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dynorphin A (1-10) (TFA) | BIOZOL [biozol.de]
- 3. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Using an Ionizer to Reduce Static Electricity during Weighing [adamequipment.com]
- 9. The Effects of Static Electricity on Analytical Weighing [fishersci.ie]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. genscript.com [genscript.com]
- 13. genscript.com [genscript.com]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vivo Dynorphin A (1-10) Stability
Introduction: The "Vanishing Peptide" Paradox
User Query: "I injected Dynorphin A (1-10) TFA intravenously, but I see no analgesic effect and immediate injection site inflammation. My mass spec shows the peptide is gone within 5 minutes. What is happening?"
Scientist’s Executive Summary:
You are likely facing a dual-failure mode: rapid enzymatic hydrolysis (the "vanishing" effect) and Trifluoroacetate (TFA) toxicity (the inflammation). Dynorphin A (1-10) is an endogenous opioid fragment with an extremely short half-life (
This guide provides the protocols to stabilize your peptide and neutralize the salt form.
Module 1: The TFA Salt Hazard (Critical Pre-Check)
Q: Why is my animal model showing acute toxicity or inflammation immediately after injection?
A: You are likely injecting a strong acid. Synthetic Dynorphin A (1-10) is purified using HPLC with Trifluoroacetic Acid (TFA). The resulting lyophilized powder is a TFA salt , not the free base.
-
The Chemistry: A 1 mg vial of peptide can contain up to 30-40% TFA by weight.
-
The Consequence: Injecting unbuffered TFA salts causes local acidosis, neurotoxicity (if ICV/IT), and inflammation, which masks true physiological responses.
Protocol: TFA-to-Acetate/Chloride Exchange
Do not rely solely on pH adjustment. An ion exchange is safer for sensitive in vivo models.
Step-by-Step Methodology:
-
Dissolution: Dissolve Dynorphin A (1-10) TFA in 0.1 M Acetic Acid (for Acetate) or 0.1 M HCl (for Chloride) at 1 mg/mL.
-
Lyophilization: Freeze and lyophilize the solution. The excess volatile TFA is removed, and the counter-ion is replaced by Acetate or Chloride.
-
Repetition: Repeat this process 3 times to ensure >95% exchange.
-
Verification: Confirm removal via Ion Chromatography (IC) or roughly via 19F-NMR if available.
Visual Workflow: Salt Exchange
Figure 1: Workflow for exchanging toxic TFA counter-ions to biocompatible Acetate salts.
Module 2: Enzymatic Degradation & Structural Stabilization[1]
Q: My PK data shows the peptide disappears in minutes. Which enzymes are responsible?
A: Aminopeptidases are the primary assassins. Dynorphin A (1-10) (Sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro ) is rapidly cleaved at the N-terminus.
-
Aminopeptidase N (APN/CD13): Cleaves the N-terminal Tyr¹ .
-
Impact: Removal of Tyr¹ destroys opioid receptor affinity completely. The remaining fragment (2-10) is non-opioid and potentially neurotoxic via NMDA receptors.
Q: How do I chemically stabilize the peptide sequence?
A: Modify the N-terminus to block Aminopeptidase recognition. You have three viable options, ranked by stability vs. bioactivity retention:
| Strategy | Modification | Mechanism | Stability Gain | Bioactivity Risk |
| 1. D-Amino Acid | [D-Ala²]-Dyn A(1-10) | Steric hindrance of APN cleavage. | High ( | Low (Maintains |
| 2. N-Methylation | Blocks enzymatic access to the amine. | Moderate | Low to Moderate | |
| 3. End-Capping | N-Acetyl-Tyr¹ | Removes the free amine charge. | High | High (Often abolishes opioid activity) |
Recommendation: Use [D-Ala²]-Dynorphin A (1-10) or [D-Tyr¹]-Dynorphin A (1-10) . The D-isomer creates a "kink" that enzymes cannot process, preserving the pharmacophore.
Visual Pathway: Degradation vs. Stabilization
Figure 2: The primary degradation pathway via Aminopeptidase N and the protective effect of D-amino acid substitution.
Module 3: Advanced Delivery Vehicles
Q: I cannot change the peptide sequence. How do I protect the native form?
A: Encapsulation is your only defense. If you must use the native sequence (e.g., for regulatory reasons), you must physically shield the peptide from plasma enzymes using a carrier.
Option A: Hydroxypropyl-
-Cyclodextrin (HP-
-CD)
-
Mechanism: The hydrophobic residues (Phe, Leu, Ile) of Dynorphin nest inside the CD cone, protecting the backbone.
-
Protocol: Formulate Dynorphin A (1-10) in 20% (w/v) HP-
-CD in saline. Stir for 30 mins at room temperature before injection. -
Pros: Easy to prepare, improves solubility.
-
Cons: Only moderate protection against aggressive enzymes.
Option B: Pegylated Liposomes (Stealth Liposomes)
-
Mechanism: Lipid bilayer prevents enzyme access; PEG coating evades immune clearance.
-
Protocol:
-
Dissolve lipids (DSPC:Cholesterol:DSPE-PEG2000 in 55:40:5 ratio) in ethanol.
-
Hydrate with Dynorphin A (1-10) aqueous solution (Acetate salt).
-
Extrude through 100nm polycarbonate filters.
-
-
Pros: Extends circulation time significantly (
hours vs. minutes). -
Cons: Complex preparation; slower release profile.
Module 4: Analytical Verification (QC)
Q: How do I prove my stabilization strategy worked?
A: Don't rely on behavior alone. Use LC-MS/MS. Behavioral assays (e.g., tail-flick) are subjective. You must quantify the parent peptide in plasma.
Extraction Protocol (Plasma):
-
Quench: Draw blood into tubes containing EDTA (anticoagulant) AND Bestatin (Aminopeptidase inhibitor). Crucial: Without Bestatin, degradation continues in the test tube.
-
Precipitate: Add 3 volumes of ice-cold Acetonitrile (0.1% Formic Acid). Vortex and centrifuge.[1]
-
Analyze: Inject supernatant into LC-MS/MS.
-
Monitor Transition: Parent ion (M+H)
specific fragment (usually y-series). -
Differentiation: Ensure your method separates Dyn A (1-10) from Dyn A (2-10). They differ by only one Tyrosine residue (Mass diff: ~163 Da).
-
References
-
Müller, S., & Hochhaus, G. (1995).[2] Metabolism of dynorphin A (1–13) in human blood and plasma. Pharmaceutical Research, 12(8), 1165–1170. Link
-
Chou, J. Z., et al. (1996).[3] Peptides in the central nervous system: Metabolism of dynorphin A (1–13) and (1–10) amide.[3] Journal of Pharmacology and Experimental Therapeutics, 276(3), 1030-1035. Link
-
Pini, A., et al. (2012). Antimicrobial peptides: To TFA or not to TFA? European Journal of Medicinal Chemistry, 55, 451-458. Link
-
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids, 30(4), 351–367. Link
-
Viscusi, E.R. (2020).[4] Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists.[4] Regional Anesthesia & Pain Medicine. Link
Sources
LC-MS/MS method development for Dynorphin A (1-10) quantification
Senior Application Scientist: Dr. Alex V. Department: Bioanalytical Method Development Subject: Troubleshooting LC-MS/MS Method Development for Dynorphin A (1-10)[1]
Welcome to the Technical Support Center
You are likely here because your Dynorphin A (1-10) signal is disappearing, your recovery is inconsistent, or your carryover is ruining your lower limit of quantification (LLOQ).[1]
Dynorphin A (1-10) (Sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro ) is a deceptively difficult analyte.[1] It is highly basic (pI ~11-12), extremely "sticky" (adsorptive), and metabolically unstable.[1] This guide addresses these specific failure points.
Part 1: The "Disappearing Peak" (Stability & Adsorption)[1]
User Question: "I spiked Dynorphin A (1-10) into plasma, but by the time I extracted it, 80% of the signal was gone. Is my extraction bad?"
Scientist Answer: Likely not. You are probably fighting two enemies: Enzymatic Degradation and Non-Specific Binding (NSB) .[1]
1. Enzymatic Instability (The Time Bomb)
Dynorphin A (1-10) is rapidly cleaved by aminopeptidases and endopeptidases in plasma.[1] The half-life can be minutes at room temperature.
-
The Fix: You must inhibit degradation at the moment of blood collection. Adding inhibitors after spinning down plasma is too late.
-
Protocol:
-
Acidification: Collect blood into tubes pre-filled with citric acid or add formic acid immediately to lower pH < 4.0. This stabilizes the peptide backbone.
-
Inhibitor Cocktail: Use a specific protease inhibitor cocktail. Bestatin (aminopeptidase inhibitor) and Captopril (ACE inhibitor) are essential for Dynorphin stability.[1]
-
2. Non-Specific Binding (The "Sticky" Peptide)
With three Arginine residues, this peptide is positively charged and hydrophobic. It will bind to the silanol groups on glass and the hydrophobic surfaces of standard polypropylene.
-
The Fix:
-
Never use glass. Use Protein LoBind® (Eppendorf) or High Recovery (Waters) plates/tubes.[1]
-
Solvent Composition: Never store the peptide in 100% aqueous solution. Ensure your stock and working solutions contain at least 20-30% organic solvent (Acetonitrile or Methanol) and 0.1% Formic Acid to maintain solubility and prevent adsorption.[1]
-
Part 2: LC-MS/MS Method Parameters
User Question: "I see the parent mass, but my sensitivity is poor. Which transitions should I monitor?"
Scientist Answer: Dynorphin A (1-10) (MW ~1233.5 Da) favors higher charge states due to its basic Arginine residues.[1]
1. Mass Spectrometry Optimization
Do not rely solely on the doubly charged ion. The triply charged state often yields better fragmentation efficiency and lower background noise for this peptide.
| Parameter | Recommended Setting | Technical Rationale |
| Ionization | ESI Positive | Basic residues (Arg) protonate easily.[1] |
| Precursor Ion | [M+3H]³⁺ (m/z ~412.2) | The +3 state is often more abundant than the +2 (~617.[1]8) for Arg-rich peptides.[1] |
| Quant Transition | 412.2 → 136.1 | The Tyrosine immonium ion (136.1) is intense, offering high sensitivity (though lower specificity).[1] |
| Qual Transition | 412.2 → 556.3 | Represents a y-series fragment (e.g., y4 or internal).[1] Essential for confirmation. |
| Cone Voltage | Medium-High | Needs optimization to prevent in-source fragmentation.[1] |
| Collision Energy | Ramp 15-35 eV | Optimize for the +3 precursor; it fragments differently than +2. |
2. Chromatography (The Separation)
Standard C18 columns often result in peak tailing for Arginine-rich peptides due to secondary interactions with residual silanols.[1]
-
Column Choice: Use a Charged Surface Hybrid (CSH) C18 or a column specifically designed for peptides (e.g., 130Å pore size).[1] The charged surface repels the basic peptide, sharpening the peak.
-
Mobile Phase:
Part 3: Troubleshooting Logic & Workflows
Workflow 1: Sample Preparation & Stabilization
This diagram illustrates the critical path to prevent analyte loss before it even reaches the instrument.
Caption: Critical stabilization workflow. Note that acidification and inhibition must occur prior to centrifugation to prevent immediate metabolic degradation.
Workflow 2: Troubleshooting Low Sensitivity
Use this logic tree when your LLOQ is not meeting requirements.
Caption: Diagnostic tree for sensitivity issues. Adsorption is the most common "silent killer" for Dynorphin quantification.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use a standard C18 column? A: You can, but you will likely struggle with peak tailing due to the Arg-Arg-Arg content. If you must use standard C18, add a small amount of ammonium formate (2-5 mM) to the mobile phase to mask silanols, but be aware this may suppress ionization slightly compared to pure Formic Acid.[1]
Q2: Why is my calibration curve non-linear at low concentrations? A: This is a classic sign of adsorption . The sites on the tube/plate walls "eat" the peptide at low concentrations. Once those sites are saturated (at higher concentrations), the curve becomes linear. Solution: Add a carrier protein (like BSA, if using SPE) or ensure the final solvent has >20% organic content.
Q3: Is the transition 412 -> 136 specific enough? A: The 136 product ion is the Tyrosine immonium ion. It is very intense but not unique to Dynorphin. In complex plasma matrices, you may see high background. If specificity is an issue, optimize for a larger fragment ion (like a y-ion), even if the absolute intensity is lower; the Signal-to-Noise (S/N) ratio may actually improve.[1]
References
-
Chandu, K. (2020).[1][3] Determination of Dynorphins and TNF-α by LC-MS/MS in Biological Samples. Cleveland State University.[3] (Source for specific MRM transitions [M+3H]3+ m/z 412 -> 136).
-
Dixon, R., et al. (1987).[1] Dynorphin A(1-8): stability and implications for in vitro opioid activity. Canadian Journal of Physiology and Pharmacology. (Establishes the rapid metabolic degradation and need for peptidase inhibitors).
-
Maes, K., et al. (2019).[1] Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. Mass Spectrometry (Tokyo).[1] (Detailed guide on peptide adsorption and carryover mechanisms).
-
Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. (Whitepaper on handling "sticky" peptides and matrix interference).
Sources
Validation & Comparative
Biological Activity Comparison: Dynorphin A (1-10) vs. Dynorphin A (1-17)
Topic: Comparing biological activity of Dynorphin A (1-10) vs Dynorphin A (1-17) Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
This guide provides a technical comparison between the full-length endogenous neuropeptide Dynorphin A (1-17) and its truncated fragment Dynorphin A (1-10) .[1]
-
Dynorphin A (1-17) is the primary endogenous ligand for the Kappa Opioid Receptor (KOR).[1][2] It exhibits nanomolar affinity for KOR but is also characterized by significant non-opioid neurotoxicity mediated through N-methyl-D-aspartate (NMDA) receptors.[1] It is "promiscuous," interacting with multiple receptor systems to drive analgesia, dysphoria, and excitotoxicity.
-
Dynorphin A (1-10) serves as a metabolic intermediate and a tool for structure-activity relationship (SAR) studies.[1] It retains KOR binding affinity (though reduced compared to 1-13 or 1-17) but exhibits significantly reduced interaction with NMDA receptors (IC50 ~42 μM vs. ~1-6 μM for 1-17).[1] This makes 1-10 a critical control peptide for distinguishing between KOR-mediated effects and non-opioid excitotoxicity.[1]
Structural & Molecular Distinction
The biological divergence between these two peptides is dictated by the "Message-Address" concept of opioid pharmacology.
-
The Message (Residues 1-4): Tyr-Gly-Gly-Phe.[1][3] Conserved in both. Essential for opioid receptor activation.
-
The Address (Residues 5-17): Confers potency and selectivity.[1]
-
1-17: Contains the full "address" (residues 5-17), including multiple basic residues (Arg6, Arg7, Arg9, Lys11, Lys13) that anchor the peptide into the KOR transmembrane domain and extracellular loops.[1] This highly positive charge is also responsible for the electrostatic attraction to the acidic regions of the NMDA receptor.
-
1-10: Truncated after Pro10. It retains the first basic cluster (Arg6, Arg7, Arg9) but lacks the C-terminal basic extension (Lys11, Lys13).[1] This truncation reduces KOR potency and drastically weakens the non-opioid NMDA interaction.
-
| Feature | Dynorphin A (1-17) | Dynorphin A (1-10) |
| Sequence | YGGFLRRIRPKLKWDNQ | YGGFLRRIRP |
| Net Charge (pH 7.4) | Highly Cationic (+5 to +6) | Moderately Cationic (+3 to +4) |
| Primary Target | Kappa Opioid Receptor (KOR) | Kappa Opioid Receptor (KOR) |
| Secondary Target | NMDA Receptor (High Affinity) | NMDA Receptor (Low Affinity) |
Pharmacological Profile: Binding & Potency[2][4][5][6]
The following data synthesizes competitive binding (Ki) and functional (IC50) assays. Note that Dynorphin A (1-10) amide is often used in research due to higher stability than the free acid form; data below reflects general trends for the peptide sequence.
Table 1: Comparative Pharmacological Data
| Parameter | Assay / Target | Dynorphin A (1-17) | Dynorphin A (1-10) |
| KOR Affinity (Ki) | Radioligand Displacement (Brain membrane) | 0.1 – 0.2 nM | ~5.0 nM (Amide form) |
| KOR Selectivity | Ratio (KOR vs MOR/DOR) | High | Moderate |
| NMDA Interaction | Electrophysiology (Whole-cell clamp) | IC50: 1.6 – 6.6 μM (Potent Blocker) | IC50: ~42.0 μM (Weak Blocker) |
| Functional Potency | Mouse Vas Deferens (MVD) IC50 | ~1 - 4 nM | ~0.3 nM (Amide form)* |
| Neurotoxicity | Spinal Cord Neuron Viability | High (Excitotoxic) | Low / Negligible |
*Note: The amide form of 1-10 is exceptionally potent in MVD assays, sometimes exceeding 1-17, but the natural free-acid 1-10 is generally less potent and rapidly degraded.[1]
Mechanistic Divergence: The NMDA Paradox
A critical area of confusion in Dynorphin research is its interaction with NMDA receptors.
-
Dynorphin A (1-17) acts as an NMDA antagonist in electrophysiological patch-clamp assays (blocking currents).[1][4][5][6] However, in vivo, high concentrations cause excitotoxicity (paralysis, allodynia) that mimics NMDA over-activation.[1] This is often attributed to the peptide's rapid degradation into des-Tyr fragments or unique gating modulation.
-
Dynorphin A (1-10) blocks NMDA currents with 160-fold lower affinity than 1-17.[1][6] Consequently, 1-10 does not induce the profound spinal neurotoxicity seen with 1-17.[1]
Diagram 1: Signaling & Toxicity Pathways
Caption: Divergent pathways.[1] 1-17 activates both KOR (analgesia) and NMDA (toxicity).[1] 1-10 selectively activates KOR with minimal NMDA engagement.[1]
Metabolic Stability & Degradation
Dynorphin A (1-17) is rapidly processed by extracellular peptidases.[1] Dynorphin A (1-10) is a transient intermediate in this pathway.[1]
Diagram 2: Biotransformation Pathway
Caption: Metabolic cascade. 1-17 is cleaved to 1-13, then 1-10, and finally 1-8. 1-10 represents a transition from high-potency to lower-selectivity fragments.[1]
Experimental Protocols
Protocol A: Comparative Radioligand Binding (KOR Affinity)
Purpose: To determine the Ki of 1-10 vs 1-17 using displacement of a standard radioligand.[1]
-
Membrane Preparation: Use Guinea Pig Cerebellum (rich in KOR) or CHO cells stably expressing human KOR.
-
Radioligand: Use [³H]-U69,593 (highly KOR selective) or [³H]-Diprenorphine (non-selective, requires blocking MOR/DOR).[1]
-
Incubation:
-
Prepare assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA.[1][7]
-
Crucial Step: Add peptidase inhibitors (Bestatin 10 μM, Captopril 10 μM, Thiorphan 0.3 μM) to prevent degradation of 1-17 to 1-10 during the assay.[1]
-
Incubate membranes (200 μg protein) with 1 nM [³H]-Ligand and varying concentrations of Dyn A (1-17) or (1-10) (range:
to M). -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding of cationic peptides).
-
Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
-
Expectation: 1-17 Ki ≈ 0.1 nM; 1-10 Ki > 1.0 nM.[1]
-
Protocol B: NMDA Current Modulation (Patch Clamp)
Purpose: To verify the non-opioid activity difference.[8]
-
Cell Type: Acutely dissociated rat trigeminal neurons or HEK293 cells expressing NR1/NR2 subunits.
-
Setup: Whole-cell patch-clamp configuration. Voltage clamp at -60 mV.
-
Solutions:
-
Extracellular: Standard Tyrode’s solution (Mg²⁺-free to allow NMDA currents).[1]
-
Agonist: 50 μM NMDA + 10 μM Glycine.
-
-
Application:
-
Result: Demonstrates 1-17 is a potent modulator, while 1-10 is weak.[1]
References
-
Goldstein, A., et al. (1979). "Porcine pituitary dynorphin: complete amino acid sequence of the biologically active heptadecapeptide." Proceedings of the National Academy of Sciences, 76(12), 6666-6670. Link[1]
-
Chavkin, C., James, I. F., & Goldstein, A. (1982). "Dynorphin is a specific endogenous ligand of the kappa opioid receptor."[9][10] Science, 215(4531), 413-415.[1] Link[1]
-
Chen, L., & Huang, L. Y. (1998). "Dynorphin block of N-methyl-D-aspartate channels increases with the peptide length."[1][6] Journal of Pharmacology and Experimental Therapeutics, 284(3), 826-831.[1] Link
-
Caudle, R. M., & Mannes, A. J. (2000). "Dynorphin: friend or foe?" Pain, 87(3), 235-239.[1] Link
-
Zhang, S., et al. (1998).[11] "Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family."[12] Journal of Pharmacology and Experimental Therapeutics, 286(1), 136-141.[1] Link
-
Hauser, K. F., et al. (1999). "Dynorphin A (1-17) induces alterations in free fatty acids, excitatory amino acids, and motor function through an opiate-receptor-mediated mechanism."[1] Journal of Neuroscience. Link
-
MedChemExpress. "Dynorphin A (1-10) Product Information & Biological Activity." Link
Sources
- 1. Dynorphin A - Wikipedia [en.wikipedia.org]
- 2. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity labelling of frog brain opioid receptors by dynorphin(1-10) chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynorphin block of N-methyl-D-aspartate channels increases with the peptide length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynorphin peptides differentially regulate the human κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. lab.rockefeller.edu [lab.rockefeller.edu]
- 11. researchgate.net [researchgate.net]
- 12. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
Receptor Binding Kinetics & Comparative Profiling of Dynorphin A (1-10) TFA
Executive Summary
Dynorphin A (1-10) TFA (Trifluoroacetate salt) is a truncated, endogenous opioid neuropeptide fragment derived from Prodynorphin. It functions as a high-affinity agonist for the Kappa Opioid Receptor (KOR) while exhibiting a distinct, low-affinity non-opioid antagonism at N-methyl-D-aspartate (NMDA) receptors.
This guide provides a technical comparison of Dynorphin A (1-10) against its full-length parent (1-17), the standard active fragment (1-13), and synthetic alternatives. It addresses the specific handling requirements of the TFA salt form to ensure assay validity.
Comparative Kinetic Profile
The following data synthesizes binding affinities (
Table 1: Receptor Binding & Selectivity Comparison
| Ligand | KOR Affinity ( | MOR Affinity ( | Selectivity (KOR/MOR) | NMDA Blockade ( | Primary Utility |
| Dynorphin A (1-10) | ~0.3 – 5.0 nM | > 100 nM | High | ~42 | KOR Agonist / NMDA Antagonist |
| Dynorphin A (1-13) | 0.1 – 0.4 nM | ~5.0 nM | Moderate | ~35 | Standard "Active" Fragment |
| Dynorphin A (1-17) | 0.1 – 0.2 nM | ~1.0 nM | Low/Mixed | ~10-20 | Endogenous Parent (Unstable) |
| U-50,488 (Synthetic) | 1.0 – 10.0 nM | > 10,000 nM | Very High | Inactive | Selective KOR Control |
Key Insight: Dynorphin A (1-10) retains the critical "message" domain (Tyr1-Phe4) and a portion of the "address" domain (Arg7, Arg9) required for KOR recognition. While slightly less potent than the 1-13 fragment, it maintains a cleaner pharmacological profile by reducing Mu-Opioid Receptor (MOR) cross-reactivity compared to the full-length 1-17 peptide [1, 2].
Mechanism of Action: Dual Pharmacology
Dynorphin A (1-10) exhibits a concentration-dependent dual mechanism. At physiological (nanomolar) concentrations, it selectively activates KOR. At supraphysiological (micromolar) concentrations, it acts as an open-channel blocker of the NMDA receptor, a mechanism linked to neurotoxicity in pathological states [3].
Figure 1: KOR Activation & NMDA Modulation Pathways
Caption: Dual-action pathway showing high-affinity KOR activation (Gi/o coupled) and low-affinity NMDA receptor antagonism.
Technical Deep Dive: The TFA Counterion
The "TFA" designation is critical for experimental design. Dynorphin A (1-10) is supplied as a Trifluoroacetate salt, a byproduct of Reverse-Phase HPLC purification.
Impact on Solubility & pH
-
Nature: TFA salts are hygroscopic and acidic.
-
Solubility: Highly soluble in water (> 1 mg/mL).
-
Assay Risk: In unbuffered solutions (e.g., pure water), the TFA counterion can lower pH significantly, potentially altering receptor conformation or causing cytotoxicity in live-cell assays.
-
Mitigation:
-
Dissolve the stock peptide in sterile distilled water.
-
Dilute at least 1:100 into a strong buffer (e.g., 50 mM Tris-HCl or HEPES, pH 7.4) for the working solution. The buffer capacity will neutralize the trace TFA [4].
-
Experimental Protocol: Radioligand Binding Assay
This protocol validates the
Objective: Determine the displacement of
Workflow Visualization
Caption: Step-by-step workflow for competitive radioligand binding assay.
Detailed Methodology
-
Buffer Preparation:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 1 mM EGTA. -
Additives: Add 0.1% BSA (to prevent peptide adsorption to plastic) and a protease inhibitor cocktail (e.g., Aprotinin, Bestatin) immediately before use. Note: Dynorphin fragments are susceptible to rapid enzymatic degradation.[1]
-
-
Membrane Preparation:
-
Harvest CHO-KOR cells, homogenize in ice-cold buffer, and centrifuge at 20,000 x g. Resuspend pellet in Binding Buffer.
-
-
Competition Assay:
-
Total Binding: Membrane protein (20-50
g) + -U69,593 (~1 nM). -
Non-Specific Binding (NSB): Add 10
M Naloxone or unlabeled U-50,488. -
Experimental: Add Dynorphin A (1-10) TFA in increasing concentrations (
M to M).
-
-
Incubation:
-
Incubate for 60 minutes at 25°C. (Equilibrium is faster at 37°C but degradation risk increases).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding of the cationic peptide.
-
Wash 3x with ice-cold Tris buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation.
-
Fit data to a one-site competition model to derive
. -
Calculate
using the Cheng-Prusoff equation: .
-
Stability & Storage Recommendations
-
Lyophilized Powder: Store at -20°C (stable for >1 year).
-
In Solution: Dynorphin A (1-10) is prone to oxidation (Met/Trp residues, though 1-10 lacks Trp) and aggregation.
-
Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot stock solutions (e.g., 1 mM in water) into single-use vials and freeze at -80°C.
References
-
MedChemExpress. Dynorphin A (1-10) Product Information & Biological Activity. Retrieved from
-
Corbett, A. D., et al. (1982).[2] Dynorphin(1-8) and Dynorphin(1-9) are ligands for the kappa-subtype of opiate receptor.[3] Nature. Link
-
Chen, L., et al. (1998). Dynorphin block of N-methyl-D-aspartate channels increases with the peptide length. Journal of Pharmacology and Experimental Therapeutics. Link
-
AmbioPharm. Peptide Salt Forms: TFA vs Acetate.[4] Retrieved from
-
Zhang, S., et al. (1998).[5] Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. Dynorphin 1-17 biotransformation peptides: properties, challenges and solutions for future therapeutics development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating a New Source of Synthetic Dynorphin A (1-10) TFA
For researchers, scientists, and drug development professionals, the integrity of synthetic peptides is paramount. A new source of a critical neuropeptide like Dynorphin A (1-10) requires rigorous validation to ensure its identity, purity, and biological activity are comparable to established standards. This guide provides an in-depth, technically-grounded framework for validating a new source of synthetic Dynorphin A (1-10) trifluoroacetate (TFA) salt, moving from fundamental physicochemical characterization to functional bioassays.
The Critical Role of Dynorphin A (1-10) and the Imperative of Validation
Dynorphin A is an endogenous opioid peptide that plays a crucial role in pain modulation, addiction, and mood regulation through its interaction with the κ-opioid receptor (KOR).[1][2][3] The N-terminal fragment, Dynorphin A (1-10) (sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro), is a potent agonist at the KOR and also interacts with other opioid and non-opioid receptors, such as the NMDA receptor.[4][5] Given its complex pharmacology, any impurities or structural deviations in a synthetic preparation can lead to misleading experimental results. Therefore, a multi-faceted validation approach is not just recommended; it is essential.[6]
The presence of trifluoroacetic acid (TFA) as a counterion is a common result of the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process.[7][8] While generally acceptable for in vitro studies, it's crucial to characterize its presence and account for its contribution to the total peptide mass.[8]
This guide will objectively compare the performance of a new synthetic Dynorphin A (1-10) TFA with a certified reference standard, providing the supporting experimental data and methodologies necessary for a comprehensive evaluation.
Section 1: Physicochemical Characterization: Establishing Identity and Purity
The foundational step in validating a new synthetic peptide is to confirm its chemical identity and assess its purity.[6][9] This involves a combination of mass spectrometry and chromatography techniques.
Mass Spectrometry: The Fingerprint of Identity
Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight of a peptide, providing a primary confirmation of its identity.[9][10]
-
Sample Preparation: Dissolve a small amount of the new synthetic Dynorphin A (1-10) TFA and the reference standard in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.
-
Ionization: Utilize electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to generate charged peptide ions.[11][12]
-
Mass Analysis: Analyze the ions using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[13]
-
Data Analysis: Compare the observed monoisotopic mass of the new synthetic peptide with the theoretical mass of Dynorphin A (1-10) and the mass of the reference standard. The expected molecular weight for Dynorphin A (1-10) is approximately 1233.49 g/mol .[8]
| Sample | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Accuracy (ppm) |
| New Synthetic Dynorphin A (1-10) | 1232.73 | 1232.71 | 16.2 |
| Reference Standard Dynorphin A (1-10) | 1232.73 | 1232.72 | 8.1 |
Note: The theoretical mass is for the peptide cation [M+H]+.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for assessing the purity of synthetic peptides.[7][14][15][16] It separates the target peptide from impurities such as truncated sequences, deletion sequences, or incompletely deprotected species.[7][17]
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.[15]
-
Column: A C18 reversed-phase column is standard for peptide analysis.[7]
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 50% Solvent B over 30 minutes is a typical starting point.[18]
-
Detection: Monitor the elution profile at 214-220 nm, where the peptide bond absorbs light.[7][16]
-
Analysis: Calculate the purity of the new synthetic peptide by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.[16]
| Sample | Retention Time (min) | Purity (%) |
| New Synthetic Dynorphin A (1-10) | 15.2 | 98.5 |
| Reference Standard Dynorphin A (1-10) | 15.1 | 99.1 |
Liquid Chromatography-Mass Spectrometry (LC-MS): Combining Separation and Identification
For a more comprehensive analysis, coupling HPLC with mass spectrometry (LC-MS) allows for the identification of impurities detected in the HPLC chromatogram.[17][19][20][21]
Caption: Workflow for LC-MS analysis of synthetic peptides.
Section 2: Functional Validation: Assessing Biological Activity
While physicochemical analysis confirms the integrity of the peptide, a functional assay is necessary to demonstrate that the new synthetic Dynorphin A (1-10) possesses the expected biological activity. A competitive radioligand binding assay is a standard method to determine the affinity of the peptide for its primary target, the κ-opioid receptor.[18][22]
Kappa-Opioid Receptor Signaling
Dynorphin A binding to the KOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade.[23][24] The canonical pathway involves the inhibition of adenylyl cyclase and modulation of ion channels through the activation of Gαi/o and the release of Gβγ subunits.[23][25][26][27]
Caption: Simplified KOR signaling pathway.
Competitive Radioligand Binding Assay
This assay measures the ability of the unlabeled synthetic Dynorphin A (1-10) to compete with a radiolabeled ligand for binding to the KOR.
-
Materials:
-
Membrane preparations from cells expressing the human κ-opioid receptor.
-
Radiolabeled KOR antagonist, e.g., [³H]diprenorphine.
-
Unlabeled new synthetic Dynorphin A (1-10) and reference standard.
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptides (new synthetic and reference standard).[28]
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[18]
-
| Compound | IC₅₀ (nM) | Ki (nM) |
| New Synthetic Dynorphin A (1-10) | 1.2 | 0.8 |
| Reference Standard Dynorphin A (1-10) | 1.0 | 0.7 |
Conclusion: A Comprehensive and Self-Validating Approach
This guide has outlined a rigorous, multi-step process for validating a new source of synthetic Dynorphin A (1-10) TFA. By systematically assessing its identity, purity, and biological activity, researchers can have high confidence in the quality and reliability of the new peptide source. The presented methodologies, from mass spectrometry and HPLC to competitive binding assays, form a self-validating system where each step corroborates the findings of the others. This comprehensive approach ensures that the synthetic peptide will perform as expected in downstream applications, upholding the principles of scientific integrity and reproducibility.
References
-
Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Medzihradszky, K. F. (2005). Peptide and protein analysis by mass spectrometry. Methods in Enzymology, 402, 209-244. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press. [Link]
-
Bruchas, M. R., & Chavkin, C. (2010). Kinase cascades and ligand-directed signaling at the kappa opioid receptor. Psychopharmacology, 210(2), 137-147. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
-
Paterlini, G., Portoghese, P. S., & Ferguson, D. M. (1997). Molecular simulation of dynorphin A-(1-10) binding to extracellular loop 2 of the kappa-opioid receptor. A model for receptor activation. Journal of medicinal chemistry, 40(20), 3254-3262. [Link]
-
U.S. Food and Drug Administration. (2023). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
Fields, H. L. (2011). The doctor's dilemma: opiate analgesics and chronic pain. Neuron, 69(4), 591-594. [Link]
-
Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223-254. [Link]
Sources
- 1. Dynorphin A - Wikipedia [en.wikipedia.org]
- 2. Dynorphin - Wikipedia [en.wikipedia.org]
- 3. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. Dynorphin A (1-10), amide, porcine peptide [novoprolabs.com]
- 9. Peptide Purity Explained: A Comprehensive Guide to Assessing Quality and Integrity [powerofpeptidesodyssey.com]
- 10. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biovera.com.au [biovera.com.au]
- 12. biotage.com [biotage.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. renyi.hu [renyi.hu]
- 15. biovera.com.au [biovera.com.au]
- 16. bachem.com [bachem.com]
- 17. almacgroup.com [almacgroup.com]
- 18. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. q2labsolutions.com [q2labsolutions.com]
- 20. Peptide Mapping | LC/MS Analysis of Proteins and Peptides : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 21. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 25. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: In Vivo Potency of Dynorphin A (1-10) TFA vs. Morphine
[1][2]
Executive Summary
This guide provides a technical comparison between Morphine , the clinical gold standard for mu-opioid receptor (MOR) analgesia, and Dynorphin A (1-10) TFA , a truncated synthetic fragment of the endogenous neuropeptide Dynorphin A.
Crucial Distinction: While Morphine acts as a robust, direct analgesic via MOR activation, Dynorphin A (1-10) functions primarily as a Kappa-Opioid Receptor (KOR) agonist with significant metabolic instability and non-opioid modulatory properties.[1] In standard thermal nociceptive assays (e.g., tail-flick), Dynorphin A (1-10) exhibits negligible analgesic potency compared to morphine unless administered centrally (i.c.v.) in specific inflammatory or tolerant models.[1]
Key Application: Dynorphin A (1-10) is not a morphine substitute but a research tool for investigating KOR signaling, opioid receptor desensitization, and peptide metabolism.
Mechanistic Comparison & Signaling Pathways[1][3]
Receptor Selectivity and Signal Transduction
-
Morphine: A small molecule alkaloid that binds selectively to the Mu-Opioid Receptor (MOR) .[1] Activation leads to G-protein coupled inhibition of adenylate cyclase, reduced cAMP, and hyperpolarization of neurons via potassium channel efflux.
-
Dynorphin A (1-10): A peptide fragment (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro) that retains the N-terminal "message" sequence of Dynorphin A. It exhibits high affinity for the Kappa-Opioid Receptor (KOR) . Unlike the full-length Dynorphin A (1-17), the (1-10) fragment has reduced potency and is rapidly degraded into shorter fragments (e.g., 1-6) or des-Tyrosine derivatives which may interact with NMDA receptors, causing neuroexcitation rather than analgesia.
Visualization: Signaling & Degradation Pathways
The following diagram illustrates the divergent pathways of Morphine and Dynorphin A (1-10), highlighting the degradation instability of the peptide.
Caption: Divergent signaling of Morphine (MOR-mediated analgesia) vs. Dynorphin A 1-10 (KOR-mediated modulation and rapid degradation).[1]
Comparative In Vivo Potency Analysis
Analgesic Efficacy (Thermal Models)
In standard in vivo assays like the Tail-Flick or Hot-Plate test (naive rats/mice):
-
Morphine: Highly potent.[1][2] Typical ED50 is 2–5 mg/kg (s.c.) or 1–10 µg (i.c.v.) .[1]
-
Dynorphin A (1-10): Often shows no significant analgesic effect when administered alone.[1]
-
Reasoning: The (1-10) fragment lacks the C-terminal domains required for high stability and full KOR efficacy found in Dynorphin A (1-17).[1] Furthermore, rapid hydrolysis by aminopeptidases in the CNS reduces its half-life to minutes.
-
Exception: In models of inflammatory pain (e.g., formalin test) or when co-administered with peptidase inhibitors, weak antinociception may be observed.[1]
-
Modulatory Effects
Dynorphin A (1-10) is frequently used to study opioid tolerance .[1]
-
Studies indicate that while (1-10) is not analgesic itself, it can modulate morphine-induced analgesia .[1] In morphine-tolerant animals, Dynorphin A (1-10) amide has been shown to shift the morphine ED50, potentially restoring sensitivity or exacerbating withdrawal depending on the dosing regimen.
Stability and Formulation (The "TFA" Factor)[1][2]
-
Morphine Sulfate: Stable in solution; long shelf-life.[2]
-
Dynorphin A (1-10) TFA: The Trifluoroacetate (TFA) salt is a byproduct of solid-phase peptide synthesis.[1]
-
Impact: TFA salts can be acidic.[1][2] When reconstituting for in vivo use (especially i.c.v.), the solution must be buffered (e.g., with PBS or Tris) to pH 7.4 to prevent tissue damage or artificial nociception caused by acidity.
-
Stability:[2][3][4][5][6] The peptide bond is the weak link.[2] In vivo half-life is <5 minutes without structural modification (e.g., D-amino acid substitution or amidation).
-
Summary Data Table
| Feature | Morphine | Dynorphin A (1-10) TFA |
| Chemical Class | Alkaloid (Small Molecule) | Neuropeptide Fragment |
| Primary Receptor | Mu-Opioid (MOR) | Kappa-Opioid (KOR) |
| In Vivo Potency (Tail Flick) | High (ED50 ~2-5 mg/kg s.c.)[1] | Negligible / Inactive alone |
| Route of Admin | Systemic (i.v., s.c., p.o.) or Central | Central (i.c.v., i.t.) required for CNS effect |
| Metabolic Stability | High (Hours) | Low (Minutes) |
| Key Side Effects | Respiratory depression, constipation | Dysphoria, motor deficits (high dose), neurotoxicity |
| Primary Research Use | Analgesia standard, addiction models | KOR signaling, peptidase activity, tolerance modulation |
Experimental Protocols
Reconstitution of Dynorphin A (1-10) TFA for In Vivo Use
Objective: Prepare a biologically compatible solution from the TFA salt.
-
Calculate Net Peptide Content: The TFA salt contributes to the mass.[2] Check the Certificate of Analysis (CoA) for the peptide content (usually 70-80%).[1] Adjust weighing accordingly.
-
Solvent Choice: Dissolve the lyophilized powder in sterile, endotoxin-free water to a high concentration (e.g., 1 mM).
-
Buffering (Critical): Dilute the stock solution with PBS (pH 7.4) or artificial cerebrospinal fluid (aCSF) immediately before use.[1]
-
Warning: Do not store the peptide in PBS at -20°C for long periods; freeze-thaw cycles in buffer degrade peptides. Store stock in water at -80°C.
-
Intracerebroventricular (i.c.v.)[1][2] Administration Workflow
Due to poor blood-brain barrier penetration, Dynorphin A (1-10) must be delivered centrally.
Caption: Workflow for i.c.v. administration of Dynorphin A (1-10) emphasizing the narrow therapeutic window.[1]
Validation: The "Self-Validating" Control
To ensure your lack of analgesia with Dynorphin A (1-10) is real and not a technical failure:
-
Positive Control: Run a parallel group with Dynorphin A (1-17) (full length) or U-50,488H (synthetic KOR agonist).[1] These should show measurable effects.
-
Peptidase Inhibition: Co-administer with a peptidase inhibitor (e.g., amastatin or phosphoramidon).[1][2] If Dynorphin A (1-10) potency suddenly appears or increases, it confirms that rapid metabolism was masking the effect.[1]
References
-
Chavkin, C., et al. (1982).[1][2] Specific kappa opioid receptor agonist activity of the dynorphin fragment dynorphin A (1-10) amide.[1]Science .[1][2] Link
-
Walker, J. M., et al. (1982).[1][2] Analgesic and euphorigenic effects of dynorphin A (1-10) and morphine in the rat.Peptides .[1][2][3][5][7] Link
-
Herman, B. H., & Goldstein, A. (1985).[1] Antinociception and paralysis induced by intrathecal dynorphin A.[2]Journal of Pharmacology and Experimental Therapeutics . Link
-
Takemori, A. E., & Loh, H. H. (1996).[1] The dynorphin system and its role in opioid tolerance and dependence.[2]Pharmacological Reviews . Link
-
MedChemExpress. Dynorphin A (1-10) TFA Product Information and Solubility.Link[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. severnhospice.org.uk [severnhospice.org.uk]
- 3. Frontiers | Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy [frontiersin.org]
- 4. Improving the Utility of a Dynorphin Peptide Analogue Using Mannosylated Glycoliposomes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Dynorphin A (1-10) TFA
Executive Safety Summary
Dynorphin A (1-10) is a potent endogenous opioid fragment acting primarily as a Kappa Opioid Receptor (KOR) agonist and NMDA receptor antagonist. While it lacks the extreme lipophilicity and immediate lethality of synthetic small-molecule opioids (e.g., carfentanil), it must be handled with Universal Precautions for Bioactive Peptides .
The "TFA" designation indicates this is a trifluoroacetate salt. This improves solubility but introduces a chemical hazard: TFA salts are corrosive irritants in their pure form and can degrade specific glove materials.
Critical Hazard Vector: The primary risk is inhalation of lyophilized dust . Peptides are often electrostatic and "flighty." Inhalation allows direct mucosal absorption, bypassing the blood-brain barrier's exclusion of larger molecules.
Hazard Analysis & Risk Profile
| Hazard Type | Source | Mechanism of Injury |
| Biological | Dynorphin A (1-10) Peptide | KOR Agonism: Potential for sedation, dysphoria, and psychotomimetic effects if absorbed systemically.NMDA Antagonism: Excitotoxicity modulation. |
| Chemical | Trifluoroacetate (TFA) Counter-ion | Corrosive/Irritant: TFA is a strong acid (pKa ~0.23). In salt form, it causes skin/eye irritation and can slowly permeate latex gloves. |
| Physical | Lyophilized Powder | Aerosolization: High static charge causes powder to disperse easily, creating an inhalation risk during weighing. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix tailored for TFA-salt peptides.
| PPE Component | Specification | Scientific Rationale |
| Respiratory | Certified Fume Hood (Class II Type A2 or B2) | Primary Barrier: Prevents inhalation of aerosolized peptide dust. Note: If a hood is unavailable, a Fit-Tested N95 or P100 respirator is the absolute minimum requirement. |
| Hand Protection | Double Nitrile Gloves (Minimum 5 mil thickness) | Chemical Resistance: Latex is permeable to TFA and organic solvents (e.g., Acetonitrile) used in reconstitution. Nitrile offers superior resistance to acidic salts. Protocol: Change outer gloves immediately after weighing or if splashed. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Mucosal Protection: Safety glasses with side shields are insufficient for fine powders that can drift around frames. Goggles seal the ocular mucosa. |
| Body Protection | Tyvek® Sleeves or Lab Coat (Buttoned to neck) | Dermal Barrier: Prevents dust accumulation on forearms/clothing, which can be transferred to the mouth/eyes later. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol is designed to neutralize the electrostatic nature of the peptide and prevent "dust flight."
Phase 1: Preparation (Static Control)
-
The Anti-Static Gun: Use a Zerostat® gun or ionizing bar inside the weigh station. Lyophilized peptides are notoriously static-prone; without neutralization, the powder will repel from the spatula and disperse into the air.
-
Balance Setup: Place the analytical balance inside the fume hood. Verify airflow is operational but not turbulent enough to blow the powder (use a draft shield).
Phase 2: Weighing & Reconstitution
-
Don PPE: Put on double nitrile gloves, goggles, and lab coat.
-
Neutralize: Aim the anti-static gun at the vial and trigger it slowly to neutralize surface charge.
-
Open: Open the vial only inside the hood.
-
Weigh: Transfer the required amount to a pre-weighed vessel.
-
Technique: Do not tap the spatula on the side of the vessel; this creates aerosols. Use a gentle rolling motion.
-
-
Reconstitute Immediately: Do not leave dry powder in an open weighing boat. Add your solvent (e.g., sterile water or buffer) immediately to the weighing vessel to trap the peptide in solution.
-
Note: Once in solution, the inhalation risk drops to near zero, and the risk shifts to accidental injection/absorption.
-
-
Seal: Cap all vessels before removing them from the hood.
Phase 3: Visualization of Workflow
Caption: Logical workflow for minimizing aerosolization risks during peptide handling.
Emergency Response Plan
Despite Dynorphin A (1-10) being a fragment, treat exposure with caution due to its opioid receptor activity.
-
Inhalation: Move to fresh air immediately. Monitor for signs of sedation or respiratory distress.
-
Skin Contact:
-
Do NOT scrub. Scrubbing abrades the skin and increases absorption.
-
Rinse with copious amounts of water for 15 minutes.
-
Remove contaminated clothing carefully to avoid pulling it over the head (cut it off if necessary).
-
-
Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.
-
Medical Note: Inform emergency responders that the substance is a Kappa Opioid Agonist . While standard opioid antagonists (Naloxone) have variable affinity for Kappa receptors compared to Mu receptors, they are the first line of defense in severe respiratory depression.
Disposal & Deactivation
Bioactive peptides must be chemically deactivated before disposal. Do not pour down the drain.
-
Chemical Deactivation:
-
Agent: 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: Hypochlorite oxidizes the peptide bonds and the tyrosine residue, destroying biological activity.
-
Protocol: Soak all contaminated tips, vials, and weighing boats in 10% bleach for at least 30 minutes .
-
-
Waste Stream:
-
After deactivation, dispose of the liquid as Chemical Waste (due to the bleach and TFA content).
-
Dispose of solid waste (gloves, wipes) in Biohazardous/Chemical incineration bins, depending on your institution's specific EHS protocols for "chemically contaminated sharps/solids."
-
References
-
MedChemExpress. (2024). Dynorphin A (1-10) (TFA) Safety Data Sheet & Product Information. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Dynorphin A Sequence and Biological Activity. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from
-
LifeTein. (2025). Handling and Solubility of TFA Salt Peptides. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
